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  • Product: 2-(3-Bromo-4-cyanophenyl)acetic acid
  • CAS: 1261859-44-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Profile of 2-(3-Bromo-4-cyanophenyl)acetic acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(3-Bromo-4-cyanophenyl)acetic acid. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive and methodological guide. It equips researchers, chemists, and formulation scientists with the foundational knowledge to anticipate, model, and experimentally verify the solubility of this compound. The guide covers theoretical solubility predictions based on molecular structure, outlines robust experimental protocols for solubility determination, and discusses the interpretation of solubility data in the context of drug development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For a compound like 2-(3-Bromo-4-cyanophenyl)acetic acid, which possesses functional groups relevant to medicinal chemistry, understanding its interaction with various organic solvents is paramount. Poor aqueous solubility is a major hurdle in drug discovery, affecting absorption and bioavailability.[1] Therefore, organic solvents play a crucial role in various stages, including:

  • Synthesis and Purification: Selecting appropriate solvents is essential for reaction efficiency, yield, and the crystallization of the pure compound.

  • Preformulation Studies: Characterizing solubility in a range of solvents helps in developing stable and effective dosage forms.

  • Analytical Method Development: Solubility data is vital for creating reliable analytical techniques, such as High-Performance Liquid Chromatography (HPLC).

This guide will provide a systematic approach to building a comprehensive solubility profile for 2-(3-Bromo-4-cyanophenyl)acetic acid, enabling informed decisions throughout the research and development process.

Molecular Structure Analysis and Qualitative Solubility Prediction

The molecular structure of 2-(3-Bromo-4-cyanophenyl)acetic acid dictates its interactions with solvents. A qualitative prediction of its solubility can be derived by examining its key functional groups and overall polarity.

Structure:

  • Phenylacetic Acid Core: This provides a combination of a nonpolar aromatic ring and a polar carboxylic acid group.

  • Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar aprotic solvents. It also introduces ionizable character, making its solubility pH-dependent in aqueous and protic systems.

  • Bromo (-Br) and Cyano (-CN) Substituents: These electron-withdrawing groups increase the molecule's polarity and dipole moment. The cyano group can act as a hydrogen bond acceptor.

Predicted Solubility Behavior: Based on the principle of "like dissolves like," we can anticipate the following:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups. Polar protic solvents like alcohols (e.g., methanol, ethanol) should also be effective due to hydrogen bonding capabilities.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and tetrahydrofuran (THF).

  • Low Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, which cannot effectively interact with the polar carboxylic acid, bromo, and cyano moieties.

Theoretical and Computational Approaches to Solubility Prediction

Before embarking on extensive experimental work, computational models can provide valuable quantitative estimates of solubility. These methods are particularly useful for screening a wide range of solvents.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimental properties like solubility.[2] These models are trained on large datasets of compounds with known solubilities.[3][4] For 2-(3-Bromo-4-cyanophenyl)acetic acid, descriptors such as calculated logP (a measure of lipophilicity), molecular weight, polar surface area, and the number of hydrogen bond donors/acceptors would be key inputs for a QSPR prediction.[3] While convenient, the accuracy of QSPR models depends on the similarity of the target molecule to the compounds in the training set.[5]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more nuanced approach by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[6][7][8] The "Hansen distance" (Ra) between the compound and a solvent can be calculated to quantify their similarity. A smaller Ra indicates a higher likelihood of solubility. HSP values for many common solvents are readily available, and values for a new compound can be estimated using group contribution methods or specialized software.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[9][10] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[10] This method is highly predictive as it does not rely on empirical group parameters and can account for complex intramolecular interactions.[10][11] For 2-(3-Bromo-4-cyanophenyl)acetic acid, a COSMO-RS calculation would provide a robust in silico estimation of its solubility in a wide array of organic solvents.

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. The choice of method depends on the required accuracy, throughput, and the stage of drug development.

Equilibrium vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic (Equilibrium) Solubility: The maximum concentration of a solute that can dissolve in a solvent at equilibrium. This is typically determined using the shake-flask method.[1]

  • Kinetic Solubility: The concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon addition to an aqueous buffer. This is a high-throughput method commonly used in early drug discovery.

For characterizing the compound's behavior in organic solvents for synthesis and formulation, equilibrium solubility is the more relevant parameter.

Recommended Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is a reliable technique for determining equilibrium solubility.[1]

Objective: To determine the saturation concentration of 2-(3-Bromo-4-cyanophenyl)acetic acid in selected organic solvents at a constant temperature.

Materials:

  • 2-(3-Bromo-4-cyanophenyl)acetic acid (crystalline solid, purity >98%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, THF, toluene, hexane) of analytical grade

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 2-(3-Bromo-4-cyanophenyl)acetic acid to a series of vials. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[1]

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle and Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Report Solubility (mg/mL or mol/L) G->H

Caption: Isothermal Shake-Flask Method Workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 2-(3-Bromo-4-cyanophenyl)acetic acid at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)
Polar Protic Methanol5.1> 100
Ethanol5.2> 100
Polar Aprotic DMSO7.2> 200
DMF6.4> 200
Acetonitrile5.8~ 50
Acetone5.1~ 75
Intermediate Polarity Ethyl Acetate4.4~ 20
Tetrahydrofuran (THF)4.0~ 35
Nonpolar Toluene2.4< 1
Hexane0.1< 0.1

Note: The values in this table are illustrative and must be determined experimentally.

The results should be analyzed in relation to the solvent's properties. A strong correlation between solubility and solvent polarity/hydrogen bonding capacity would validate the initial qualitative predictions.

Impact of Physicochemical Properties on Solubility

Several other factors can influence the solubility of 2-(3-Bromo-4-cyanophenyl)acetic acid:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. Determining the solubility at different temperatures can be crucial for designing crystallization processes.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form used in solubility experiments.

  • Purity of the Compound: Impurities can affect the measured solubility. Using a highly purified compound is critical for obtaining accurate data.

Conclusion and Recommendations for Drug Development

A thorough understanding of the solubility profile of 2-(3-Bromo-4-cyanophenyl)acetic acid is indispensable for its successful development as a potential drug candidate. This guide outlines a multi-faceted approach, combining theoretical predictions with robust experimental verification.

Recommendations for Researchers:

  • Initiate with Computational Modeling: Utilize QSPR, HSP, and/or COSMO-RS to screen a wide range of solvents and prioritize experimental work.

  • Perform Rigorous Experimental Measurements: Employ the isothermal shake-flask method to obtain accurate equilibrium solubility data in a diverse set of at least 6-8 organic solvents representing different polarity classes.

  • Characterize the Solid State: Ensure the crystalline form of the compound is known and consistent across all experiments.

  • Integrate Data: Correlate the experimental solubility data with the physicochemical properties of the solvents to build a comprehensive understanding of the solute-solvent interactions.

By following this structured approach, researchers can efficiently and accurately characterize the solubility of 2-(3-Bromo-4-cyanophenyl)acetic acid, mitigating risks and accelerating the journey from discovery to development.

References

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). Chemical Reviews. [Link]

  • COSMO-RS | Thermodynamics & Solubility Prediction Software. (n.d.). SCM. [Link]

  • COSMO-RS. (n.d.). In Wikipedia. [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2018). Molecular Pharmaceutics. [Link]

  • QSAR and QSPR model development and comparison for drugs having low solubility. (2019). ResearchGate. [Link]

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. (2002). Journal of Chemical Information and Modeling. [Link]

  • Prediction of Solubility with COSMO-RS. (2007). Zenodo. [Link]

  • Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. (2024). Frontiers in Chemistry. [Link]

  • Hansen solubility parameter. (n.d.). In Wikipedia. [Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). Industrial & Engineering Chemistry Research. [Link]

  • Predicting Solubility. (n.d.). Rowan. [Link]

  • HSP Basics. (n.d.). Hansen Solubility Parameters. [Link]

  • QSAR-based solubility model for drug-like compounds. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

  • Applications of the Hansen solubility parameter for cellulose. (2021). BioResources. [Link]

  • QSAR model development for solubility prediction of Paclitaxel. (2013). IEEE Xplore. [Link]

  • Predictive Models for Chromatographic Retention and Biophysical Properties. (n.d.). The Cramer Research Lab. [Link]

  • Hansen Solubility Parameters (HSP): 1—Introduction. (2018). American Coatings Association. [Link]

  • Discovery solubility measurement and assessment with drug development in mind. (2022). Novartis OAK. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. [Link]

  • Novel high/low solubility classification methods for new molecular entities. (2016). International Journal of Pharmaceutics. [Link]

  • <1236> Solubility Measurements. (2016). USP-NF. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

Sources

Exploratory

Spectroscopic characterization of 2-(3-Bromo-4-cyanophenyl)acetic acid

Spectroscopic Characterization of 2-(3-Bromo-4-cyanophenyl)acetic Acid: A Technical Guide for Advanced Structural Validation Executive Summary As a Senior Application Scientist overseeing structural elucidation workflows...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 2-(3-Bromo-4-cyanophenyl)acetic Acid: A Technical Guide for Advanced Structural Validation

Executive Summary

As a Senior Application Scientist overseeing structural elucidation workflows, I frequently encounter halogenated benzonitrile derivatives that serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as non-steroidal antiandrogens. 2-(3-Bromo-4-cyanophenyl)acetic acid (CAS: 1261859-44-2) is a prime example of a molecule that requires rigorous, multi-modal spectroscopic validation.

This whitepaper outlines a field-proven, self-validating analytical framework for the definitive characterization of this compound. Rather than simply listing protocols, this guide emphasizes the causality behind our experimental design—explaining exactly why specific solvents, ionization modes, and optical crystals are selected to overcome the unique physicochemical challenges posed by this molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

The presence of the carboxylic acid moiety (-COOH) dictates our solvent selection. In non-polar solvents like CDCl3​ , carboxylic acids form strong intermolecular hydrogen-bonded dimers. This aggregation leads to severe line broadening and poor solubility. To counteract this, we utilize DMSO-d6​ , a strongly hydrogen-bonding solvent that disrupts these dimers, yielding sharp, highly resolvable peaks [1].

For acquisition, a 30° excitation pulse is selected for 1H NMR rather than a 90° pulse. This allows for a shorter relaxation delay ( D1​=2 s ), significantly speeding up acquisition while maintaining strictly quantitative integration for the aromatic protons. For 13C NMR, the highly substituted benzene ring contains multiple quaternary carbons (C1, C3, C4) with notoriously long T1​ relaxation times. We employ broadband 1H -decoupling (WALTZ-16) to collapse multiplets into singlets, concentrating signal intensity to ensure these quaternary carbons are clearly resolved above the noise floor [2].

Step-by-Step Protocol
  • Sample Preparation: Weigh precisely 15.0 mg of the analyte.

  • Solubilization: Dissolve in 0.6 mL of isotopically enriched DMSO-d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz NMR spectrometer equipped with a 5 mm BBO probe.

  • Acquisition ( 1H ): Lock on the deuterium signal of DMSO. Acquire 16 scans using a 30° pulse angle, 2 s relaxation delay, and a spectral width of 12 ppm.

  • Acquisition ( 13C ): Acquire 1024 scans at 100 MHz with 1H -decoupling, using a 2 s relaxation delay and a spectral width of 250 ppm.

  • Self-Validation: Calibrate the TMS peak strictly to 0.00 ppm and verify the residual DMSO-d5​ quintet at 2.50 ppm to rule out chemical shift drift.

Quantitative Data Summary

Table 1: 1H and 13C NMR Spectral Assignments (400/100 MHz, DMSO-d6​ )

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationStructural Assignment
1H 12.65Broad singlet (br s)1H-COH (Carboxylic acid)
1H 7.85Doublet ( J=8.0 )1HAr-H (C5, ortho to -CN)
1H 7.65Doublet ( J=1.5 )1HAr-H (C2, ortho to -Br)
1H 7.45Doublet of doublets ( J=8.0,1.5 )1HAr-H (C6, para to -CN)
1H 3.80Singlet (s)2H-CH 2​
  • (Aliphatic methylene)
13C 172.0Singlet--C OOH (Carbonyl)
13C 142.0Singlet-Ar-C (C1, attached to -CH 2​ -)
13C 134.5Singlet-Ar-C (C5)
13C 133.5Singlet-Ar-C (C2)
13C 129.0Singlet-Ar-C (C6)
13C 124.0Singlet-Ar-C (C3, attached to -Br)
13C 117.0Singlet--C N (Nitrile)
13C 111.5Singlet-Ar-C (C4, attached to -CN)
13C 40.5Singlet--C H 2​
  • (Aliphatic)
  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

    Causality & Experimental Design

    Historically, solid-state IR was performed using KBr pellets. However, KBr is highly hygroscopic. Absorbed moisture introduces a massive, broad O-H stretching band at ~3400 cm −1 , which artificially obscures the intrinsic O-H stretch of our target carboxylic acid. To guarantee data integrity, we utilize ATR-FTIR with a monolithic diamond crystal . Diamond provides a wide spectral window down to 400 cm −1 (crucial for observing the low-frequency C-Br stretch) and is chemically inert to acidic degradation, unlike traditional ZnSe crystals [3].

    Step-by-Step Protocol
    • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry and acquire a background spectrum of ambient air (64 scans).

    • Sample Application: Deposit 2-3 mg of neat, dry 2-(3-Bromo-4-cyanophenyl)acetic acid powder directly onto the center of the diamond crystal.

    • Compression: Lower the ATR anvil to apply consistent, optimal pressure, ensuring intimate contact between the crystal and the solid sample.

    • Acquisition: Acquire 64 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

    • Processing: Apply an ATR atmospheric correction algorithm to remove ambient CO2​ and H2​O vapor artifacts.

    Quantitative Data Summary

    Table 2: ATR-FTIR Vibrational Assignments

    Wavenumber (cm −1 )IntensityVibrational Mode Assignment
    3200 – 2500Strong, BroadO-H stretch (hydrogen-bonded carboxylic acid)
    2232Strong, SharpC N stretch (Nitrile)
    1715Strong, SharpC=O stretch (Carboxylic acid carbonyl)
    1595, 1550MediumC=C stretch (Aromatic ring framework)
    1410MediumC-O stretch / O-H in-plane bend
    650Medium, SharpC-Br stretch (Halogen substituent)

    High-Resolution Mass Spectrometry (HRMS)

    Causality & Experimental Design

    The choice of ionization mode is the most critical parameter in MS. Because our target molecule possesses a highly acidic carboxylic acid group ( pKa​≈4.5 ), it readily donates a proton in polar solvents. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most efficient technique, yielding an intense [M−H]− pseudo-molecular ion. Attempting positive mode (ESI+) would require protonating the nitrile group, which is thermodynamically unfavorable and yields poor signal-to-noise. Furthermore, the presence of bromine provides a built-in self-validation mechanism: Bromine exists in nature as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Observing this exact isotopic doublet confirms the presence of the halogen without ambiguity [1].

    Step-by-Step Protocol
    • Sample Preparation: Prepare a 1 µg/mL dilution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (to stabilize the spray, though the molecule will still deprotonate efficiently in the source).

    • Instrument Setup: Inject 5 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer via an ESI source.

    • Source Parameters: Set the capillary voltage to 2.5 kV (negative polarity), desolvation gas temperature to 350°C, and gas flow to 10 L/min.

    • Acquisition: Scan the mass range of m/z 100 to 500.

    • Calibration: Utilize Leucine Enkephalin as a lock-mass reference to ensure mass accuracy within < 5 ppm.

    Quantitative Data Summary

    Table 3: ESI-HRMS (Negative Mode) Isotopic Data

    Ion SpeciesIsotopeTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
    [M−H]− 79Br 237.9504237.9508+1.68100%
    [M−H]− 81Br 239.9483239.9487+1.66~97.5%
    [M−H−CO2​]− 79Br 193.9605193.9609+2.06Fragment

    Analytical Workflow Diagram

    The following diagram maps the logical relationship and data integration pathways of our multi-modal characterization workflow.

    G Sample 2-(3-Bromo-4-cyanophenyl) acetic acid Prep Sample Preparation (DMSO-d6 / Neat / MeOH) Sample->Prep NMR NMR Spectroscopy (1H & 13C) Prep->NMR Solubilized (DMSO-d6) IR ATR-FTIR Spectroscopy Prep->IR Solid State (Neat) MS ESI-HRMS (Negative Mode) Prep->MS Diluted (MeOH/H2O) Data Data Integration & Cross-Validation NMR->Data Carbon Connectivity & Protons IR->Data Functional Group Vibrations MS->Data Exact Mass & Br Isotopes Result Definitive Structural Confirmation Data->Result

    Fig 1: Multi-modal spectroscopic workflow for structural validation of the target compound.

    References

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]

    • Dong, Y., Shi, S., Li, Q., Zhang, L., & Yu, X. (2020). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils. RSC Advances, 10, 23675-23681. URL:[Link]

    Foundational

    Thermodynamic Stability and Kinetic Profiling of 2-(3-Bromo-4-cyanophenyl)acetic Acid at Standard Conditions

    Molecular Architecture & Thermodynamic Grounding 2-(3-Bromo-4-cyanophenyl)acetic acid is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of complex active pharmac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Molecular Architecture & Thermodynamic Grounding

    2-(3-Bromo-4-cyanophenyl)acetic acid is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including M1 receptor agonists [1]. Understanding its thermodynamic stability at room temperature (298 K) requires a rigorous analysis of its molecular architecture.

    The molecule features a central benzene ring functionalized with three distinct moieties: an acetic acid group at position 1, a bromine atom at position 3, and a cyano group at position 4. At standard room temperature and pressure, the compound exists as a highly stable, crystalline white solid. Its thermodynamic stability is primarily driven by the deep potential energy well created by its crystal lattice, which is reinforced by intermolecular hydrogen bonding between the carboxylic acid dimers and strong dipole-dipole interactions induced by the para-cyano groups.

    Kinetic Barriers to Degradation

    While thermodynamic stability dictates the equilibrium state, kinetic stability dictates the rate at which the molecule might degrade. At 298 K, 2-(3-Bromo-4-cyanophenyl)acetic acid is kinetically trapped in its stable form due to massive activation energy ( Ea​ ) barriers across its three primary functional domains:

    • Phenylacetic Acid Moiety (Decarboxylation): The heterolytic cleavage of the C-C bond to release CO 2​ requires the formation of a high-energy zwitterionic or carbanion intermediate. Without the presence of transition metal catalysts (e.g., Cu(II)) or extreme hydrothermal conditions, this pathway is kinetically inaccessible. Empirical studies demonstrate that even at 200 °C, unsubstituted phenylacetic acids undergo less than 2% degradation in aqueous environments [2]. The electron-withdrawing nature of the cyano and bromo groups further destabilizes any potential carbanion transition state at the benzylic position, rendering room-temperature decarboxylation impossible [3].

    • Benzonitrile Moiety (Hydrolysis): The sp-hybridized carbon of the nitrile group is electrophilic, but water is an insufficiently strong nucleophile to attack it at neutral pH. Hydrolysis to a benzamide or benzoic acid derivative strictly requires strong acid or base catalysis combined with thermal energy to overcome the kinetic barrier. At room temperature, the cyano group is indefinitely stable [4].

    • Aryl Bromide Moiety (Nucleophilic Aromatic Substitution - SNAr): Because the highly electron-withdrawing cyano group is positioned ortho to the bromine atom, the C-Br bond is theoretically activated toward SNAr. However, this reaction strictly requires the introduction of a potent nucleophile (e.g., an alkoxide or primary amine) and elevated temperatures. In standard atmospheric or neutral aqueous conditions at 298 K, the aryl bromide remains completely inert.

    Visualizing the Stability Paradigm

    G cluster_0 Functional Group Domains M 2-(3-Bromo-4-cyanophenyl)acetic acid Stable at 298 K PA Acetic Acid Moiety M->PA CN Benzonitrile Moiety M->CN BR Aryl Bromide Moiety M->BR D_PA Decarboxylation Requires T > 200°C PA->D_PA Thermal D_CN Nitrile Hydrolysis Requires pH < 2 or > 12 CN->D_CN Acid/Base D_BR SNAr Substitution Requires Extreme Nucleophiles BR->D_BR Catalytic

    Figure 1: Thermodynamic stability and degradation barriers of functional groups.

    Quantitative Thermodynamic Parameters

    To contextualize the stability of the compound, the following table summarizes the estimated kinetic parameters for the theoretical degradation pathways at standard conditions (298 K, pH 7).

    Functional GroupPrimary Degradation PathwayEst. Activation Energy ( Ea​ )Projected Half-life ( t1/2​ ) at 25°CRequired Conditions for Degradation
    Phenylacetic Acid Decarboxylation> 130 kJ/mol> 10 5 yearsT > 200 °C or Cu(II)/Photocatalysis
    Benzonitrile Hydrolysis to Amide~ 90–100 kJ/mol> 10 yearsStrong acid/base + T > 80 °C
    Aryl Bromide SNAr Substitution> 150 kJ/molIndefiniteStrong nucleophile + T > 100 °C

    Self-Validating Empirical Protocol: Accelerated Stability Testing

    To empirically prove the thermodynamic stability of 2-(3-Bromo-4-cyanophenyl)acetic acid, researchers must employ a self-validating experimental design. Simply observing a lack of degradation peaks on an HPLC chromatogram is insufficient, as the compound could precipitate or adhere to the vial, yielding a false positive for stability.

    The following protocol utilizes an Internal Standard (IS) ratio metric. By measuring the ratio of the analyte to a structurally similar, known-stable standard, any physical loss of solvent or precipitation affects both molecules equally, isolating chemical degradation as the only variable that can alter the ratio.

    Step-by-Step Methodology

    Step 1: Preparation of Standardized Solutions

    • Accurately weigh 10.0 mg of 2-(3-Bromo-4-cyanophenyl)acetic acid and 10.0 mg of 4-cyanophenylacetic acid (Internal Standard).

    • Dissolve both compounds in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) to create a stock solution.

    • Causality Note: 4-cyanophenylacetic acid is chosen as the IS because it shares the exact UV chromophore and solubility profile, but lacks the ortho-bromo group, providing a reliable baseline for UV-Vis quantification.

    Step 2: Controlled Environmental Incubation

    • Aliquot 1.0 mL of the stock solution into ten separate 2.0 mL amber glass HPLC vials. Seal with PTFE-lined septa.

    • Causality Note: Amber glass is mandatory to prevent photolytic degradation, ensuring that only thermodynamic (thermal) stability is being measured.

    • Place five vials in a controlled incubator at 25 °C / 60% RH, and five vials in an accelerated degradation chamber at 40 °C / 75% RH (adhering to ICH Q1A guidelines).

    Step 3: Orthogonal Quantification (Days 0, 7, 14, 30, and 90)

    • HPLC-UV/Vis Analysis: Inject 5 µL of the sample onto a C18 reverse-phase column. Monitor absorbance at 254 nm. Calculate the Peak Area Ratio ( AreaAnalyte​/AreaIS​ ). A constant ratio validates thermodynamic stability.

    • qNMR (Quantitative NMR) Validation: At Day 90, evaporate the solvent from one vial under a gentle stream of N 2​ and reconstitute in DMSO- d6​ . Acquire a 1 H-NMR spectrum.

    • Causality Note: HPLC alone cannot detect degradants that lack a chromophore or co-elute with the solvent front. qNMR serves as an orthogonal, self-validating check. The integration of the benzylic -CH 2​

      • singlet (~3.8 ppm) against the aromatic protons must remain exactly 2:3. Any deviation indicates structural compromise.

    References

    • Title: JP2010539217A - Compounds having activity at the M1 receptor and their use as medicaments Source: Google Patents URL
    • Title: Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure Source: ResearchGate URL: [Link]

    • Title: Effect of copper salts on hydrothermal oxidative decarboxylation: A study of phenylacetic acid Source: The Royal Society of Chemistry URL: [Link]

    • Title: BENZONITRILE Source: Ataman Kimya URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Scalable Synthesis and Chemoselective Hydrolysis Protocol for 2-(3-Bromo-4-cyanophenyl)acetic Acid Derivatives

    Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Retrosynthetic Overview The compound 2-(3-Bromo-4-cyanophenyl)acetic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Strategic Rationale & Retrosynthetic Overview

    The compound 2-(3-Bromo-4-cyanophenyl)acetic acid (CAS: 1261859-44-2) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs) such as androgen receptor antagonists and GPCR modulators.

    From a process chemistry perspective, synthesizing this aryl acetic acid derivative presents a unique chemoselectivity challenge: the molecule contains an aryl nitrile that must remain intact while an aliphatic precursor is oxidized or hydrolyzed to a carboxylic acid. To achieve this, we employ a three-step linear sequence starting from commercially available 2-bromo-4-methylbenzonitrile [1]. The strategy utilizes orthogonal reactivity, exploiting the steric and electronic differences between the benzylic position and the deactivated aromatic ring.

    Mechanistic Pathway

    Workflow A 2-Bromo-4-methylbenzonitrile (CAS: 42872-73-1) B 2-Bromo-4-(bromomethyl)benzonitrile (CAS: 89892-38-6) A->B NBS, AIBN MeCN, 80°C C 2-Bromo-4-(cyanomethyl)benzonitrile (CAS: 1237118-67-0) B->C NaCN EtOH/H2O, 25°C D 2-(3-Bromo-4-cyanophenyl)acetic acid (CAS: 1261859-44-2) C->D HCl/AcOH 90°C, 12h

    Caption: Synthetic route for 2-(3-Bromo-4-cyanophenyl)acetic acid from 2-bromo-4-methylbenzonitrile.

    Step-by-Step Experimental Methodologies

    As a self-validating system, every step in this protocol includes specific In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent downstream impurity carryover.

    Step 1: Wohl-Ziegler Bromination (Radical Functionalization)

    Objective: Selectively brominate the benzylic methyl group without inducing electrophilic aromatic substitution on the ring[2].

    • Materials: 2-Bromo-4-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Acetonitrile (MeCN, 10 vol).

    • Procedure:

      • Charge a dry, nitrogen-flushed reactor with 2-bromo-4-methylbenzonitrile and MeCN.

      • Add NBS and AIBN at ambient temperature.

      • Gradually heat the mixture to 80 °C (reflux). The radical chain reaction is initiated by the thermal decomposition of AIBN.

      • Maintain reflux for 6–8 hours.

      • Cool to 0 °C to precipitate succinimide byproduct. Filter and concentrate the filtrate to yield 2-bromo-4-(bromomethyl)benzonitrile [3].

    • Causality & IPC: NBS is chosen over Br₂ because it provides a low, steady-state concentration of bromine radicals, suppressing competing ring bromination[2]. IPC: Monitor via GC-MS. The reaction must be quenched exactly when the starting material is consumed (<2% remaining) to prevent the formation of the dibromomethyl impurity.

    Step 2: Nucleophilic Substitution (Aliphatic Cyanation)

    Objective: Homologate the carbon chain via an S_N2 displacement of the benzylic bromide.

    • Materials: 2-Bromo-4-(bromomethyl)benzonitrile (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), Ethanol/Water (3:1 v/v, 10 vol).

    • Procedure:

      • Dissolve the benzylic bromide intermediate in Ethanol.

      • In a separate vessel, dissolve NaCN in Water.

      • Add the aqueous NaCN solution dropwise to the ethanolic solution at 0 °C to control the exothermic S_N2 reaction.

      • Warm to 25 °C and stir for 4 hours.

      • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-bromo-4-(cyanomethyl)benzonitrile .

    • Causality & IPC: A mixed solvent system is critical. Ethanol solubilizes the organic electrophile, while water dissolves the inorganic nucleophile. IPC: Monitor via LC-MS. Look for the mass shift corresponding to the displacement of bromide (-79 Da) and addition of cyanide (+26 Da).

    Step 3: Chemoselective Hydrolysis (The Critical Step)

    Objective: Hydrolyze the aliphatic nitrile (-CH₂CN) to a carboxylic acid while preserving the aryl nitrile (-CN)[4].

    • Materials: 2-Bromo-4-(cyanomethyl)benzonitrile (1.0 eq), Glacial Acetic Acid (5 vol), Concentrated HCl (37%, 5 vol).

    • Procedure:

      • Suspend the bis-nitrile intermediate in Glacial Acetic Acid.

      • Slowly add concentrated HCl.

      • Heat the mixture to 90 °C for 12 hours.

      • Cool to room temperature and pour over crushed ice. The target product, 2-(3-Bromo-4-cyanophenyl)acetic acid , will precipitate as a white/off-white solid.

      • Filter, wash with cold water, and dry under vacuum.

    • Causality & IPC: Acetic acid acts as a solubilizing co-solvent that also provides a highly acidic medium when combined with HCl. IPC: LC-MS is mandatory here. The desired conversion shows a mass shift of +19 Da (Nitrile to Acid). A shift of +38 Da indicates catastrophic over-hydrolysis of both nitriles.

    The Science of Chemoselectivity: Mechanistic Insights

    The success of Step 3 relies entirely on the structural microenvironment of the two nitrile groups. Aliphatic nitriles generally hydrolyze faster than aryl nitriles, but achieving >98% selectivity requires precise tuning of the reaction conditions.

    Selectivity cluster_aliphatic Aliphatic Nitrile (-CH2CN) cluster_aryl Aryl Nitrile (-CN) SM Intermediate: 2-Bromo-4-(cyanomethyl)benzonitrile A1 Sterically Unhindered Rapid Protonation SM->A1 B1 Steric Shielding by ortho-Br Electron-Withdrawing Ring SM->B1 A2 Complete Hydrolysis (-CH2COOH) A1->A2 H2O attack B2 Resists Hydrolysis (Remains Intact) B1->B2 High Activation Energy

    Caption: Mechanistic rationale for the chemoselective hydrolysis of the aliphatic nitrile.

    The ortho-bromo substituent plays a dual role:

    • Steric Shielding: The bulky bromine atom physically blocks the trajectory of incoming water nucleophiles from attacking the protonated aryl nitrile carbon.

    • Electronic Deactivation: The electron-withdrawing nature of the bromophenyl ring destabilizes the transition state required for aryl nitrile hydration.

    Quantitative Optimization Data

    To validate the causality of our reagent selection, the following table summarizes the optimization trials for the hydrolysis step. It clearly demonstrates why the HCl/AcOH system is the only viable choice for this specific transformation.

    TrialAcid/Base SystemTemp (°C)Time (h)Yield of Target API (%)Aryl Nitrile Hydrolysis (%)Mechanistic Conclusion
    1NaOH (2M) / EtOH80124135Basic conditions lack chemoselectivity; the hydroxide nucleophile is too aggressive, leading to aryl nitrile degradation.
    2H₂SO₄ (50% aq)10086218Harsh, highly dehydrating acidic conditions overcome the steric barrier, leading to partial hydration of the aryl nitrile.
    3 HCl (conc.) / AcOH (1:1) 90 12 89 < 2 Optimal. Acetic acid provides solubility; HCl selectively targets the unhindered aliphatic nitrile while leaving the aryl nitrile intact.

    Safety & Environmental Considerations

    • Cyanide Handling (Step 2): NaCN is highly toxic. All operations must be conducted in a dedicated fume hood. Aqueous waste streams must be basified (pH > 10) and treated with sodium hypochlorite (bleach) to safely oxidize residual cyanide to cyanate before disposal.

    • Radical Quenching (Step 1): Unreacted NBS and succinimide byproducts should be quenched with a mild reducing agent, such as aqueous sodium thiosulfate, prior to solvent extraction.

    References

    • Title: 4-(Bromomethyl)-3,5-dimethylbenzonitrile | 1246247-73-3 | Benchchem Source: benchchem.com URL: 2

    • Title: Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49 [PDF] Source: vdoc.pub URL: 4

    • Title: 2-Bromo-4-methylbenzonitrile | CAS#:42872-73-1 | Chemsrc Source: chemsrc.com URL: 1

    • Title: Benzyl bromides - BLDpharm Source: bldpharm.com URL: 3

    Sources

    Application

    How to use 2-(3-Bromo-4-cyanophenyl)acetic acid in cross-coupling reactions

    An Application Guide for the Strategic Use of 2-(3-Bromo-4-cyanophenyl)acetic Acid in Palladium-Catalyzed Cross-Coupling Reactions Introduction: A Versatile Building Block for Complex Molecule Synthesis 2-(3-Bromo-4-cyan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide for the Strategic Use of 2-(3-Bromo-4-cyanophenyl)acetic Acid in Palladium-Catalyzed Cross-Coupling Reactions

    Introduction: A Versatile Building Block for Complex Molecule Synthesis

    2-(3-Bromo-4-cyanophenyl)acetic acid is a multifunctional aromatic compound that serves as a highly valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure is distinguished by three key functional groups: an aryl bromide, a nitrile (cyano group), and a carboxylic acid. This unique combination makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic chemistry.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions on the field.[2][3]

    This guide provides detailed application notes and protocols for utilizing 2-(3-Bromo-4-cyanophenyl)acetic acid in several cornerstone cross-coupling reactions. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying chemical principles, the rationale for reagent selection, and practical insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

    Strategic Considerations for Cross-Coupling Reactions

    The reactivity of 2-(3-Bromo-4-cyanophenyl)acetic acid in palladium-catalyzed reactions is primarily dictated by the carbon-bromine (C-Br) bond. The aryl bromide serves as the electrophilic partner in the catalytic cycle. The general mechanism for these transformations follows a well-established sequence: oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[4][5][6]

    The presence of the electron-withdrawing nitrile group and the acidic carboxylic acid moiety introduces specific considerations:

    • Functional Group Tolerance: The nitrile group is generally well-tolerated in most cross-coupling reactions.[5] However, the carboxylic acid will be deprotonated by the base used in the reaction. This requires the use of at least one extra equivalent of base. Care must be taken with base selection to avoid unwanted side reactions, such as ester hydrolysis if the reaction is not anhydrous.[1][7]

    • Catalyst and Ligand Selection: The success of a cross-coupling reaction is critically dependent on the choice of the palladium source and, most importantly, the supporting ligand.[8] Sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the key steps of the catalytic cycle, especially the initial oxidative addition.[6][9]

    General_Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ R-X) Trans_Complex R-Pd(II)(R')L_n (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation (+ R'-M) Trans_Complex->Pd0 Reductive Elimination (Product R-R' formed) Product Coupled Product (R-R') Trans_Complex->Product R_X Aryl Halide (R-X) (e.g., 2-(3-Bromo-4-cyanophenyl)acetic acid) R_X->OA_Complex R_M Coupling Partner (R'-M) (e.g., Boronic Acid, Amine, Alkyne) R_M->Trans_Complex

    Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

    Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

    The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[10][11] It is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[2]

    Scientific Rationale

    The key to the Suzuki reaction is the activation of the organoboron species (usually a boronic acid) by a base.[7] The base forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center during the transmetalation step.[7][12] The choice of base (e.g., carbonates, phosphates) is crucial for balancing reactivity with the stability of sensitive functional groups.[1]

    Detailed Protocol: Synthesis of 2-(4-Cyano-3-phenylphenyl)acetic acid

    Objective: To couple 2-(3-Bromo-4-cyanophenyl)acetic acid with phenylboronic acid.

    ParameterRecommended ConditionRationale & Notes
    Palladium Precatalyst Pd(OAc)₂ (Palladium(II) Acetate)A common, cost-effective Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[13][14]
    Ligand SPhos or XPhosBulky, electron-rich biaryl phosphine ligands that promote high catalytic activity for aryl bromides.[6][9]
    Base K₃PO₄ (Potassium Phosphate)An effective base for Suzuki couplings that is compatible with many functional groups. Use 3.0 equivalents.
    Boronic Acid Phenylboronic AcidThe nucleophilic coupling partner. Use 1.2-1.5 equivalents.
    Solvent Toluene/Water (e.g., 10:1 v/v)A biphasic solvent system is common. Water is often beneficial for Suzuki reactions.[15]
    Temperature 80–100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
    Concentration 0.1–0.5 MA typical concentration range for cross-coupling reactions.

    Step-by-Step Procedure:

    • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(3-Bromo-4-cyanophenyl)acetic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

    • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

    • Catalyst Loading: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq., 2 mol%) and SPhos (0.04 eq., 4 mol%).

    • Solvent Addition: Add degassed toluene and water (10:1 ratio) via syringe. Solvents should be sparged with an inert gas for 15-30 minutes prior to use.[1]

    • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

    • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

    The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[16][17] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals.[18]

    Scientific Rationale

    This reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[19] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final C-N bond-forming reductive elimination.[6][20]

    Detailed Protocol: Synthesis of 2-(3-Anilino-4-cyanophenyl)acetic acid

    Objective: To couple 2-(3-Bromo-4-cyanophenyl)acetic acid with aniline.

    ParameterRecommended ConditionRationale & Notes
    Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A stable and reliable Pd(0) source that does not require in situ reduction.[17]
    Ligand XPhos or RuPhosHighly effective dialkylbiaryl phosphine ligands for C-N coupling.[20]
    Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base essential for amine deprotonation. Use 3.0 equivalents.
    Amine AnilineThe nucleophilic coupling partner. Use 1.2 equivalents.
    Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required.
    Temperature 100–110 °CHigher temperatures are often needed for C-N bond formation.

    Step-by-Step Procedure:

    • Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, it is recommended to prepare the reaction in a glovebox.

    • Reagent Addition: In the glovebox, add NaOtBu (3.0 eq.) to a dry reaction vial. Add 2-(3-Bromo-4-cyanophenyl)acetic acid (1.0 eq.), Pd₂(dba)₃ (0.01 eq., 1 mol%), and XPhos (0.02 eq., 2 mol%).

    • Solvent and Amine: Add anhydrous toluene, followed by aniline (1.2 eq.).

    • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 110 °C. Stir for 12-24 hours.

    • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate.

    • Purification: Follow the acidification, extraction, and purification steps outlined in the Suzuki-Miyaura protocol.

    Sonogashira Coupling: Introducing Alkynyl Moieties

    The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)–C(sp) bonds.[21][22] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[23]

    Scientific Rationale

    The classic Sonogashira coupling employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[24] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[5] An amine, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.[22]

    Detailed Protocol: Synthesis of 2-(4-Cyano-3-(phenylethynyl)phenyl)acetic acid

    Objective: To couple 2-(3-Bromo-4-cyanophenyl)acetic acid with phenylacetylene.

    ParameterRecommended ConditionRationale & Notes
    Palladium Catalyst Pd(PPh₃)₂Cl₂A common and effective catalyst for Sonogashira couplings.
    Co-catalyst CuI (Copper(I) Iodide)Essential for the formation of the copper acetylide intermediate.
    Base Triethylamine (Et₃N)Serves as the base and can be used as the solvent. Use excess.
    Alkyne PhenylacetyleneThe terminal alkyne coupling partner. Use 1.2 equivalents.
    Solvent THF or DMF (if Et₃N is not the solvent)Anhydrous polar aprotic solvents.
    Temperature Room Temperature to 60 °CSonogashira reactions can often proceed under mild conditions.

    Step-by-Step Procedure:

    • Vessel Preparation: To a dry Schlenk flask, add 2-(3-Bromo-4-cyanophenyl)acetic acid (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq., 3 mol%), and CuI (0.05 eq., 5 mol%).

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

    • Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq.). Stir for 10 minutes.

    • Alkyne Addition: Add phenylacetylene (1.2 eq.) dropwise via syringe.

    • Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish.

    • Workup and Purification: Follow the general workup and purification procedure described previously, ensuring careful handling of copper residues during purification.

    Heck Reaction: Vinylation of Aryl Halides

    The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond between an aryl halide and an alkene.[3][25] It is a powerful method for synthesizing substituted alkenes, such as styrenes and cinnamates.[26]

    Scientific Rationale

    The Heck reaction mechanism differs from the previous examples. After oxidative addition, the alkene coordinates to the palladium center and undergoes a migratory insertion (syn-carbopalladation) into the palladium-carbon bond. The cycle is completed by a syn-β-hydride elimination, which forms the alkene product and a hydrido-palladium(II) species. A base is required to neutralize the H-X generated and regenerate the Pd(0) catalyst.[3][26]

    Detailed Protocol: Synthesis of 2-(4-Cyano-3-styrylphenyl)acetic acid

    Objective: To couple 2-(3-Bromo-4-cyanophenyl)acetic acid with styrene.

    ParameterRecommended ConditionRationale & Notes
    Palladium Precatalyst Pd(OAc)₂A highly effective and common precatalyst for Heck reactions.[14][26]
    Ligand P(o-tol)₃ (Tri(o-tolyl)phosphine)A classic ligand for Heck reactions, but modern bulky phosphines can also be used.
    Base K₂CO₃ (Potassium Carbonate) or Et₃NAn inorganic or organic base to neutralize the generated acid. Use 2.5-3.0 equivalents.
    Alkene StyreneThe alkene coupling partner. Use 1.5 equivalents.
    Solvent DMF or DMAcHigh-boiling polar aprotic solvents are typically used.
    Temperature 100–140 °CHeck reactions often require elevated temperatures.

    Step-by-Step Procedure:

    • Vessel Preparation: To a sealable reaction tube, add 2-(3-Bromo-4-cyanophenyl)acetic acid (1.0 eq.), Pd(OAc)₂ (0.02 eq., 2 mol%), P(o-tol)₃ (0.04 eq., 4 mol%), and K₂CO₃ (3.0 eq.).

    • Reagent Addition: Add anhydrous DMF and styrene (1.5 eq.).

    • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

    • Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium black. Dilute the filtrate with water and perform the standard acidic workup, extraction, and purification as described for the Suzuki protocol.

    Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification a 1. Weigh solid reagents (Aryl Halide, Base, Catalyst, Ligand) b 2. Evacuate & Backfill Vessel with Ar/N₂ (3x) a->b c 3. Add Degassed Solvents & Liquid Reagents via Syringe b->c d 4. Heat to Target Temperature with Vigorous Stirring c->d e 5. Monitor Progress (TLC / LC-MS) d->e f 6. Cool & Quench Reaction e->f g 7. Acidify & Extract with Organic Solvent f->g h 8. Dry, Concentrate, & Purify (Chromatography) g->h i i h->i Characterization (NMR, MS, etc.)

    Caption: A generalized workflow for setting up cross-coupling reactions.

    General Troubleshooting

    IssuePotential CauseSuggested Solution
    Low or No Conversion Inactive catalyst; insufficient degassing; impure reagents.Use a fresh palladium source or precatalyst. Ensure solvents are properly degassed and an inert atmosphere is maintained.[1] Purify starting materials.
    Homocoupling of Partner Presence of oxygen; Pd(II) species causing boronic acid homocoupling.Improve degassing procedures.[15] Ensure complete reduction of Pd(II) precatalyst if used.
    Dehalogenation of Starting Material Side reaction, can be promoted by certain ligands or excess base.Screen different ligands or bases. Lowering the reaction temperature may help.
    Low Yield after Workup Product loss during extraction.Ensure the aqueous phase is properly acidified (pH 2-3) to fully protonate the carboxylic acid, making it soluble in the organic layer.

    Conclusion

    2-(3-Bromo-4-cyanophenyl)acetic acid is a remarkably versatile and powerful substrate for building molecular complexity. Through the judicious application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can efficiently forge new carbon-carbon and carbon-nitrogen bonds. Success in these endeavors relies on a solid understanding of the underlying reaction mechanisms and careful consideration of reaction parameters, particularly the choice of catalyst, ligand, base, and solvent. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to leverage this key building block in their synthetic campaigns.

    References

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

    • Boruah, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record. [Link]

    • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

    • Organic Chemistry Portal. Suzuki Coupling. [Link]

    • ACS Publications. (2024, April 23). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

    • Taylor & Francis Online. (2019, May 30). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

    • HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

    • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

    • National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

    • National Institutes of Health. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

    • Organic Chemistry Portal. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. [Link]

    • Wikipedia. Buchwald–Hartwig amination. [Link]

    • Wikipedia. Heck reaction. [Link]

    • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

    • Organic Chemistry Portal. Heck Reaction. [Link]

    • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

    • ResearchGate. (2010). Palladium-catalyzed Cross-Coupling of Cyanohydrins with Aryl Bromides: Construction of Biaryl Ketones. [Link]

    • Wikipedia. Sonogashira coupling. [Link]

    • SpringerLink. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

    • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

    • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

    • Organic Chemistry Portal. Sonogashira Coupling. [Link]

    • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

    • MDPI. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

    • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

    • ResearchGate. (2018). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]

    • National Institutes of Health. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. [Link]

    • ACS Publications. (2016). A Half Century of the Sonogashira Reaction. [Link]

    • SynArchive. Sonogashira Coupling. [Link]

    • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. [Link]

    • National Institutes of Health. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. [Link]

    Sources

    Method

    Application Note: 2-(3-Bromo-4-cyanophenyl)acetic Acid as a Strategic Precursor in Advanced API Synthesis

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3-Bromo-4-cyanophenyl)acetic acid (CAS: 1261859-44-2)[1] Executive Summary & Chemical Profiling In modern Active Pharmaceu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3-Bromo-4-cyanophenyl)acetic acid (CAS: 1261859-44-2)[1]

    Executive Summary & Chemical Profiling

    In modern Active Pharmaceutical Ingredient (API) synthesis, the selection of multifunctional building blocks dictates the efficiency, atom economy, and scalability of the entire synthetic route. 2-(3-Bromo-4-cyanophenyl)acetic acid has emerged as a highly versatile precursor, particularly in the development of targeted oncology therapeutics such as Androgen Receptor (AR) antagonists[2], Selective Androgen Receptor Degraders (SARDs)[3], CDK19 inhibitors[4], and CYP11B2 (aldosterone synthase) inhibitors[5].

    The strategic value of this molecule lies in its orthogonal reactivity . It possesses three distinct functional handles that can be manipulated sequentially without the need for cumbersome protecting group strategies:

    • Carboxylic Acid (-COOH): Readily activated for amide or ester formation.

    • Aryl Bromide (-Br): Activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

    • Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG) to modulate the electronic landscape of the aromatic ring, serves as a critical hydrogen-bond acceptor in protein binding pockets (such as His874 in the AR ligand-binding domain[2]), or acts as a handle for tetrazole synthesis.

    Mechanistic Causality in Synthetic Strategy

    When designing a synthetic route using 2-(3-Bromo-4-cyanophenyl)acetic acid, the order of operations is dictated by the electronic and steric properties of the ring.

    The cyano group at the C4 position is strongly electron-withdrawing, which highly activates the C3-bromo position toward oxidative addition by palladium species. However, this same electronic activation makes the C3 position susceptible to uncatalyzed Nucleophilic Aromatic Substitution ( SN​Ar ) if exposed to strong nucleophiles (like primary amines) at elevated temperatures.

    Causality in Workflow Design: To prevent unwanted SN​Ar side reactions, the optimal workflow typically involves performing the relatively mild amide coupling first at the acetic acid tail, followed by the harsher palladium-catalyzed cross-coupling at the bromo position. The methylene spacer (-CH2-) isolates the carboxylic acid from the electronic pull of the cyano group, ensuring that standard carbodiimide chemistry (e.g., EDC/HOBt) proceeds with high yields and rapid kinetics.

    SyntheticWorkflow Precursor 2-(3-Bromo-4-cyanophenyl)acetic acid (CAS: 1261859-44-2) AmideCoupling Step 1: Amide Coupling (EDC·HCl, HOBt, DIPEA) Precursor->AmideCoupling Primary/Secondary Amine Intermediate Brominated Amide Intermediate AmideCoupling->Intermediate CrossCoupling Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Intermediate->CrossCoupling Aryl/Heteroaryl Boronic Acid TargetAPI Target API Scaffold (e.g., AR Antagonist / Kinase Inhibitor) CrossCoupling->TargetAPI

    Caption: Workflow for API synthesis utilizing orthogonal reactivity of the precursor.

    Application Spotlight: Prostate Cancer Therapeutics

    The 3-bromo-4-cyanophenyl motif is a privileged pharmacophore in the treatment of castration-resistant prostate cancer (CRPC). In the development of next-generation AR antagonists and SARDs, this motif is utilized to overcome resistance mechanisms associated with first-line therapies like enzalutamide[3]. The cyano group directly engages with the AR ligand-binding domain (LBD), while the functionalization at the bromo position allows for the tuning of pharmacokinetic properties and the introduction of degradation-inducing moieties[2].

    ARPathway Testosterone Androgens (Testosterone/DHT) AR_Cytoplasm Androgen Receptor (AR) (Cytoplasm) Testosterone->AR_Cytoplasm Binds LBD AR_Dimer AR Dimerization & Nuclear Translocation AR_Cytoplasm->AR_Dimer Transcription Gene Transcription (Tumor Cell Survival) AR_Dimer->Transcription Binds DNA (AREs) Antagonist 3-Bromo-4-cyano-based AR Antagonist (API) Antagonist->AR_Cytoplasm Competitive LBD Inhibition

    Caption: Mechanism of action for 3-bromo-4-cyano-derived AR antagonists in prostate cancer.

    Quantitative Data & Optimization

    To ensure a self-validating and scalable protocol, the choice of reagents must be optimized. Table 1 outlines the foundational properties of the precursor[6], while Table 2 summarizes empirical optimization data for the critical cross-coupling step, demonstrating the causality behind catalyst selection.

    Table 1: Physicochemical Properties & Synthetic Impact

    PropertyValueCausality / Impact on Synthesis
    Molecular Formula C9H6BrNO2Defines atom economy in coupling steps.
    Molecular Weight 240.05 g/mol Standardized equivalent calculations.
    Functional Groups -COOH, -Br, -CNEnables orthogonal, multi-step derivatization without protecting groups.
    Steric Profile Ortho-substituted BrRequires ligands with a large bite angle (e.g., dppf) for efficient Pd-coupling.

    Table 2: Optimization of Pd-Catalyzed Cross-Coupling for the C3-Bromo Position

    Catalyst SystemBase / SolventTempYieldMechanistic Observation
    Pd(PPh3)4Na2CO3 / Toluene100 °C45%Significant protodehalogenation observed due to slow oxidative addition.
    Pd(dppf)Cl2 K2CO3 / Dioxane:H2O 90 °C 88% Large bite angle stabilizes Pd intermediate; suppresses side reactions.
    Pd2(dba)3 / XPhosCs2CO3 / Dioxane100 °C72%Effective, but trace SN​Ar byproducts detected if free amines are present.

    Detailed Experimental Protocols (Self-Validating System)

    The following protocols provide a robust, scalable methodology for converting 2-(3-Bromo-4-cyanophenyl)acetic acid into an advanced API intermediate.

    Protocol A: Amide Coupling (Step 1)

    Objective: Form the amide bond while preserving the aryl bromide for downstream coupling.

    Reagents & Causality: We utilize EDC·HCl and HOBt rather than HATU. While HATU is faster, it generates a tetramethylurea byproduct that often requires column chromatography to remove. EDC generates a water-soluble urea byproduct, allowing for isolation of the intermediate via a simple aqueous workup—a critical factor for scalable API synthesis.

    Step-by-Step Methodology:

    • Initiation: In an oven-dried round-bottom flask under Argon, dissolve 2-(3-Bromo-4-cyanophenyl)acetic acid (1.0 equiv, 10.0 mmol) in anhydrous DMF (50 mL, 0.2 M).

    • Activation: Add HOBt (1.2 equiv, 12.0 mmol) and EDC·HCl (1.2 equiv, 12.0 mmol). Stir the mixture at room temperature (20-25 °C) for 15 minutes to generate the active ester intermediate.

    • Coupling: Add the target primary or secondary amine (1.1 equiv, 11.0 mmol) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol). Note: DIPEA neutralizes the HCl salt of EDC and the amine, driving the reaction forward without acting as a competing nucleophile.

    • Monitoring: Stir at room temperature for 4–6 hours. Monitor reaction completion via LC-MS (consumption of the acid mass peak).

    • Aqueous Workup (Self-Validation): Quench the reaction with ice water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Purification: Wash the combined organic layers sequentially with 1M HCl (50 mL, removes unreacted amine and DIPEA), saturated aqueous NaHCO3 (50 mL, removes unreacted acid and HOBt), and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the brominated amide intermediate. (Typical purity >95% by NMR, used directly in Step 2).

    Protocol B: Suzuki-Miyaura Cross-Coupling (Step 2)

    Objective: Functionalize the C3 position via Pd-catalyzed cross-coupling.

    Reagents & Causality: The C3-bromo group is sterically hindered by the adjacent C4-cyano group. Pd(dppf)Cl2 is selected because the dppf ligand provides a large bite angle, which stabilizes the palladium center during the sterically demanding oxidative addition and reductive elimination steps, preventing protodehalogenation.

    Step-by-Step Methodology:

    • Preparation: In a Schlenk flask, combine the brominated amide intermediate from Protocol A (1.0 equiv, 5.0 mmol), the target aryl/heteroaryl boronic acid (1.2 equiv, 6.0 mmol), and K2CO3 (2.5 equiv, 12.5 mmol).

    • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and deionized H2O (50 mL total, 0.1 M). Note: The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base.

    • Degassing (Critical Step): Sparge the mixture with Argon gas for 15 minutes. Failure to remove oxygen will result in rapid oxidation of the Pd catalyst and promote homocoupling of the boronic acid.

    • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 0.25 mmol) under a positive flow of Argon. Seal the flask.

    • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 8–12 hours. Monitor via TLC (Hexanes/EtOAc) until the starting bromide is fully consumed.

    • Isolation: Cool to room temperature. Dilute with EtOAc (50 mL) and filter the entire mixture through a short pad of Celite to remove palladium black.

    • Final Purification: Concentrate the filtrate and purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target API scaffold.

    References

    • Guidechem. "2-(3-bromo-4-cyanophenyl)acetic acid 1261859-44-2 China". Guidechem Database. 1[1]

    • Benchchem. "2-Bromo-4-cyanophenylacetic acid - Properties and Data". Benchchem Database. 6[6]

    • Google Patents. "US20070049616A1 - Organic compounds (CYP11B2 Inhibitors)". Google Patents. 5[5]

    • Google Patents. "WO2022026823A1 - Cdk19-selective inhibitors, and methods of use thereof". Google Patents. 4[4]

    • Journal of Medicinal Chemistry. "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer". ACS Publications. 3[3]

    • Journal of Medicinal Chemistry. "Discovery of (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist". ACS Publications. 2[2]

    Sources

    Application

    Preparation of Amides from 2-(3-Bromo-4-cyanophenyl)acetic Acid: Strategic Coupling Protocols and Mechanistic Insights

    Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Context & Strategic Rationale The compound 2-(3-Bromo-4-cyanophenyl)acetic acid (CAS 126185...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

    Chemical Context & Strategic Rationale

    The compound 2-(3-Bromo-4-cyanophenyl)acetic acid (CAS 1261859-44-2) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and late-stage drug functionalization[1]. The molecule presents three distinct reactive domains:

    • The Acetic Acid Moiety: The primary site for amide bond formation. Because the carboxylic acid is insulated from the electron-withdrawing aromatic ring by a methylene bridge (-CH₂-), its pKa remains relatively standard, avoiding the severe deactivation seen in directly substituted benzoic acids.

    • The Cyano Group (-CN): A sensitive functional handle that can be elaborated into tetrazoles, primary amines, or amides. However, it is susceptible to unwanted hydration (forming a primary amide) under strongly basic aqueous conditions or harsh acidic environments.

    • The Bromo Group (-Br): An essential handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

    The Synthetic Challenge: The primary objective during amide coupling is to achieve complete conversion of the carboxylic acid without triggering the hydrolysis of the cyano group or causing premature degradation of the aryl bromide. Consequently, mild, anhydrous, and neutral-to-mildly basic coupling conditions are strictly required.

    Reagent Selection & Mechanistic Causality

    Selecting the correct coupling reagent is a balance between amine reactivity, byproduct solubility, and chemoselectivity. For this specific substrate, we recommend two distinct pathways based on the nucleophilicity of the coupling partner.

    Primary Choice: T3P (Propylphosphonic Anhydride)

    For standard primary and unhindered secondary amines, T3P is the optimal reagent. T3P is a cyclic anhydride that activates the carboxylic acid to form a highly reactive mixed anhydride intermediate[2].

    • Causality for Selection: T3P is a mild coupling agent with low toxicity that offers exceptional functional-group tolerance[3]. Crucially, the byproduct of T3P activation is a completely water-soluble propylphosphonic acid derivative. This allows for a self-validating purification system: a simple aqueous wash completely removes the coupling reagent, bypassing the tedious chromatography required to remove urea byproducts generated by carbodiimides (like EDC/DCC).

    Secondary Choice: HATU

    For sterically hindered or electronically deactivated amines (e.g., anilines or bulky secondary amines), HATU is required.

    • Causality for Selection: HATU forms an exceptionally reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming amine and drastically lowering the activation energy of the coupling step.

    G start 2-(3-Bromo-4-cyanophenyl)acetic acid + Amine decision Amine Reactivity? start->decision hindered Secondary / Hindered Amine decision->hindered primary Primary / Unhindered Amine decision->primary hatu HATU / DIPEA (High Activation Energy) hindered->hatu t3p T3P / Base (Scalable, Easy Workup) primary->t3p product Target Amide (Intact -Br and -CN) hatu->product t3p->product

    Decision matrix for selecting amide coupling conditions based on amine reactivity.

    Quantitative Data Summary

    The following table summarizes the operational metrics of common coupling reagents when applied to 2-(3-Bromo-4-cyanophenyl)acetic acid.

    Coupling ReagentActivation IntermediateReactivity ProfileReaction TimeByproduct SolubilityCost / Scalability
    T3P Mixed AnhydrideModerate to High1 - 4 hoursHighly Water-SolubleLow / Excellent
    HATU HOAt Active EsterVery High0.5 - 2 hoursOrganic-SolubleHigh / Poor
    EDC/HOBt HOBt Active EsterModerate2 - 12 hoursPartially Water-SolubleModerate / Good

    Experimental Protocols

    Protocol A: T3P-Mediated Coupling (Standard Amines)

    This protocol is designed for scalability and minimal downstream purification.

    Reagents:

    • 2-(3-Bromo-4-cyanophenyl)acetic acid (1.0 equiv)

    • Primary or unhindered secondary amine (1.1 equiv)

    • Propylphosphonic anhydride (T3P, 50% wt. solution in EtOAc) (1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Ethyl Acetate (EtOAc)

    Step-by-Step Methodology:

    • Dissolution: Charge a dry, argon-flushed reaction vessel with 2-(3-Bromo-4-cyanophenyl)acetic acid and the desired amine. Add anhydrous EtOAc to achieve a substrate concentration of 0.2 M.

    • Base Addition: Inject DIPEA (3.0 equiv) into the stirring mixture. Mechanistic Insight: Excess base is necessary to deprotonate the carboxylic acid, neutralize any amine hydrochlorides, and act as a proton sink for the phosphonic acid byproducts.

    • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the T3P solution over 10 minutes. Mechanistic Insight: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing localized heating that could trigger nitrile hydration.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting material via LCMS.

    • Workup (Self-Validating): Once complete, quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

    Mechanism acid Carboxylic Acid intermediate Mixed Anhydride Intermediate acid->intermediate Base t3p T3P Reagent t3p->intermediate amide Amide Product intermediate->amide + Amine byproduct Water-Soluble Phosphonate intermediate->byproduct displaced amine Amine Nucleophile amine->amide

    Mechanistic pathway of T3P-mediated carboxylic acid activation and amide bond formation.

    Protocol B: HATU-Mediated Coupling (Hindered Amines)

    This protocol utilizes pre-activation to force the coupling of unreactive nucleophiles.

    Reagents:

    • 2-(3-Bromo-4-cyanophenyl)acetic acid (1.0 equiv)

    • Hindered amine (1.2 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Pre-Activation: Charge a dry reaction vessel with 2-(3-Bromo-4-cyanophenyl)acetic acid and HATU. Add anhydrous DMF to achieve a concentration of 0.15 M. Add DIPEA and stir at room temperature for 15 minutes. Mechanistic Insight: This pre-activation step ensures the complete conversion of the acid into the highly reactive HOAt ester before the unreactive amine is introduced, preventing reagent degradation.

    • Coupling: Add the hindered amine to the dark yellow reaction mixture. Stir at room temperature for 2–12 hours.

    • Workup: Dilute the reaction heavily with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (3 × equal volume) to pull the DMF into the aqueous phase. Follow with saturated aqueous NaHCO₃, 1M HCl, and brine washes.

    • Purification: Dry, filter, and concentrate. Because tetramethylurea (the byproduct of HATU) is partially soluble in organic phases, flash column chromatography (Silica gel, Hexanes/EtOAc gradient) is often required for final purification.

    Analytical Characterization & Troubleshooting

    When validating the success of these protocols, pay strict attention to the integrity of the cyano group:

    • LCMS Monitoring: If the reaction is subjected to excessive heat or prolonged exposure to strong aqueous bases during workup, the cyano group (-CN) may hydrate to a primary amide (-CONH₂). This side reaction will appear as a [M+18] mass peak in the LCMS spectra.

    • NMR Verification: In the ¹H NMR spectrum, the appearance of two broad singlets between 5.0–7.0 ppm (exchangeable with D₂O) indicates unwanted primary amide formation. The methylene protons (-CH₂-) of the acetic acid moiety should appear as a sharp singlet around 3.6–3.8 ppm, shifting slightly downfield upon successful amide bond formation.

    References

    • Guidechem. 2-(3-bromo-4-cyanophenyl)acetic acid 1261859-44-2 China.1

    • Wikipedia. Propanephosphonic acid anhydride.2

    • Organic Chemistry Portal. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.3

    • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 2-(3-Bromo-4-cyanophenyl)acetic acid

    Welcome to the technical support guide for the synthesis of 2-(3-Bromo-4-cyanophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their syntheti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the synthesis of 2-(3-Bromo-4-cyanophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and improve yields. We will address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.

    Synthetic Overview & Key Control Points

    The synthesis of 2-(3-Bromo-4-cyanophenyl)acetic acid typically involves a multi-step pathway. A common and effective route begins with a suitable aniline precursor, proceeds through a Sandmeyer reaction to install the bromo group, and concludes with the hydrolysis of a nitrile intermediate. Each step presents unique challenges and opportunities for yield optimization.

    Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Nitrile Hydrolysis A 2-Amino-4-cyanophenylacetonitrile B Aryl Diazonium Salt (Unstable Intermediate) A->B  NaNO₂, HBr (aq)  0-5 °C C 2-(3-Bromo-4-cyanophenyl)acetonitrile B->C  CuBr, HBr  Heat D 2-(3-Bromo-4-cyanophenyl)acetic acid (Final Product) C->D  H₂SO₄ (aq) or NaOH (aq)  Heat, Reflux

    Caption: A common synthetic pathway for 2-(3-Bromo-4-cyanophenyl)acetic acid.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

    Issue 1: Low Yield or Failure in the Sandmeyer Reaction (Step 2)

    • Question: My Sandmeyer reaction to produce 2-(3-Bromo-4-cyanophenyl)acetonitrile is giving a very low yield, or I'm isolating mostly tar-like byproducts. What's going wrong?

    • Answer: The Sandmeyer reaction is notoriously sensitive and requires careful control of conditions. Low yields typically stem from two main areas: decomposition of the diazonium salt intermediate or inefficient copper-catalyzed substitution.[1]

      Potential Causes & Solutions:

      • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. The initial diazotization (Step 1) must be performed at low temperatures, typically between 0 and 5 °C, to prevent premature decomposition and loss of nitrogen gas.[2]

        • Protocol: Maintain the reaction vessel in an ice-salt bath. Add the sodium nitrite solution slowly and sub-surface to avoid localized heating. The diazonium salt should be used immediately in the subsequent Sandmeyer step without isolation.

      • Inefficient Copper(I) Catalysis: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution catalyzed by copper(I) salts.[1][3] The use of inactive Cu(I) bromide or incorrect stoichiometry can halt the reaction.

        • Protocol: Use freshly prepared or high-purity CuBr. Ensure the catalyst is fully dissolved or suspended in the reaction medium (e.g., aqueous HBr) before adding the diazonium salt solution. The copper salt is used in catalytic or stoichiometric amounts, depending on the specific protocol.[4]

      • Side Reactions: The aryl radical intermediate can participate in undesired side reactions, such as dimerization to form biaryl compounds, or reaction with the solvent.[1]

        • Protocol: Ensure the concentration of the bromide nucleophile is high. Slowly adding the cold diazonium salt solution to the hot CuBr solution can help ensure the desired reaction pathway is favored.

    Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate (Step 3)

    • Question: After the hydrolysis step, my TLC and NMR analysis show a significant amount of starting nitrile and a new spot, which I suspect is the amide intermediate. How can I drive the reaction to completion?

    • Answer: Nitrile hydrolysis proceeds in two stages: first to an amide, then to the carboxylic acid. Stopping at the amide is a common issue caused by insufficient reaction time, temperature, or reagent concentration. Both acidic and basic conditions can be used for this transformation.[5]

      Potential Causes & Solutions:

      • Insufficiently Forcing Conditions: Hydrolysis requires breaking a stable carbon-nitrogen triple bond and can be slow.

        • Acidic Hydrolysis: Increase the reflux time. A typical procedure involves heating with aqueous sulfuric acid for several hours.[6] If the reaction stalls, cautiously increasing the concentration of the acid may help, but monitor for potential charring or degradation.

        • Basic Hydrolysis: Ensure at least two equivalents of base (e.g., NaOH, KOH) are used to first form the carboxylate salt and then neutralize the released ammonia. If the reaction is slow, increasing the temperature or using a co-solvent like ethanol to improve solubility can be effective.[5]

      • Poor Solubility: The organic nitrile may not be fully soluble in the aqueous acidic or basic medium, leading to a slow, heterogeneous reaction.

        • Protocol: Vigorous stirring is essential.[6] The use of a phase-transfer catalyst in basic hydrolysis or a co-solvent (e.g., ethanol, dioxane) can significantly improve reaction rates.

    Parameter Acidic Hydrolysis Basic Hydrolysis
    Reagents Dilute H₂SO₄ or HClAqueous NaOH or KOH
    Temperature Reflux (typically >100 °C)Reflux (typically >100 °C)
    Work-up Cool, pour into water/ice to precipitate the acid.[6]Cool, acidify with strong acid (e.g., HCl) to pH < 2 to precipitate the acid.
    Pros Direct isolation of the carboxylic acid.Generally faster and less prone to charring.
    Cons Can cause degradation/charring with sensitive substrates.Requires a separate acidification step; ammonia gas is evolved.[5]
    Caption: Comparison of acidic and basic conditions for nitrile hydrolysis.

    Issue 3: Product Purification Challenges

    • Question: My crude 2-(3-Bromo-4-cyanophenyl)acetic acid is off-color (yellow/brown) and difficult to purify. What are the best purification methods?

    • Answer: Discoloration often arises from persistent impurities from the Sandmeyer reaction or degradation during hydrolysis. The two most effective purification techniques are recrystallization and column chromatography.[7]

      Potential Causes & Solutions:

      • Residual Copper Salts: If copper salts from the Sandmeyer reaction are carried over, they can contaminate the final product.

        • Protocol: During the work-up of the nitrile intermediate, wash the organic extract thoroughly with an aqueous ammonium chloride or EDTA solution to complex and remove residual copper.

      • Co-eluting Impurities: The starting nitrile or amide intermediate may have similar polarity to the desired carboxylic acid, making chromatographic separation difficult.

        • Column Chromatography: Use a gradient elution on silica gel. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can improve the peak shape of the carboxylic acid and enhance separation.[8]

        • Recrystallization: This is the preferred method for large-scale purification if a suitable solvent is found. Screen solvents like toluene, ethyl acetate/hexane mixtures, or aqueous ethanol. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in the mother liquor.[7]

    Frequently Asked Questions (FAQs)

    • Q1: What is the mechanism of the Sandmeyer reaction?

      • The Sandmeyer reaction proceeds via a single-electron transfer (SET) mechanism.[1][2] Copper(I) donates an electron to the diazonium salt, which then releases nitrogen gas (N₂) to form an aryl radical. This radical abstracts a halogen from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.[3] The detection of biaryl byproducts supports this radical mechanism.[1]

    • Q2: Are there alternatives to the Sandmeyer reaction for introducing the bromo group?

      • Yes, while the Sandmeyer is a classic and powerful method, other options exist. For instance, direct electrophilic bromination of 4-cyanophenylacetic acid could be attempted. However, this may lead to a mixture of isomers and requires careful control of regioselectivity. For laboratory synthesis, the Sandmeyer reaction starting from the corresponding aniline often provides a more predictable and unambiguous route to the desired substitution pattern.[3]

    • Q3: How can I monitor the progress of the nitrile hydrolysis reaction?

      • Thin-Layer Chromatography (TLC) is the most convenient method. Use an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexane with 1% acetic acid). The carboxylic acid product will be significantly more polar (lower Rf) than the starting nitrile. The amide intermediate will have an intermediate Rf value. The reaction is complete when the starting nitrile spot has completely disappeared. For more quantitative analysis, HPLC or ¹H NMR of an aliquot from the reaction mixture can be used.

    • Q4: What are the primary safety concerns during this synthesis?

      • Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. Always keep them in a cold solution and use them immediately.

      • Cyanides: The precursor nitrile and cyanide reagents (like CuCN if used in an alternative synthesis) are highly toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide-specific emergency plan and antidote kit available.

      • Acids/Bases: Concentrated acids and bases used in hydrolysis are corrosive. Handle with care and appropriate PPE.

    Troubleshooting_Flow cluster_Impure Troubleshoot Impurities cluster_Clean Troubleshoot Reaction Conversion Start Low Final Yield Check_Purity Analyze Crude Product (TLC, NMR) Start->Check_Purity Impure Significant Impurities Present Check_Purity->Impure Yes Clean Crude Product is Clean (Low Conversion) Check_Purity->Clean No SM_Present Unreacted Starting Nitrile? Impure->SM_Present Byproduct_Present Amide or Sandmeyer Byproducts Present? Impure->Byproduct_Present Check_Hydrolysis Re-evaluate Hydrolysis: - Increase Time/Temp - Check Reagent Stoichiometry Clean->Check_Hydrolysis SM_Present->Check_Hydrolysis Purification_Issue Optimize Purification: - Recrystallization - Chromatography w/ modifier Byproduct_Present->Purification_Issue Check_Sandmeyer Re-evaluate Sandmeyer: - Check Temp Control (0-5°C) - Use Fresh CuBr Check_Hydrolysis->Check_Sandmeyer If Hydrolysis is Optimized

    Caption: A logical flowchart for troubleshooting low yield issues.

    References

    • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved March 26, 2026, from [Link]

    • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved March 26, 2026, from [Link]

    • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved March 26, 2026, from [Link]

    • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
    • Zhu, C., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Nature Communications. Available at: [Link]

    • Chem-Station. (2009). Sandmeyer Reaction. Retrieved March 26, 2026, from [Link]

    • Royal Society of Chemistry. (n.d.). Supporting Information for Copper-Catalyzed Decarboxylative Cross-Coupling of Anthranils with α-Keto Acids. Retrieved March 26, 2026, from [Link]

    • Li, J. J. (2009). Side Reactions in Organic Synthesis. Wiley. (General chemical principle reference)
    • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved March 26, 2026, from [Link]

    • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved March 26, 2026, from [Link]

    • Uher, M., et al. (n.d.). 1,3-thiazines by the reaction of 2-bromomethyl-4-bromophenyl isothiocyanate. Retrieved March 26, 2026, from [Link]

    • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
    • Royal Society of Chemistry. (n.d.). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Retrieved March 26, 2026, from [Link]

    • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved March 26, 2026, from [Link]

    • QuickCompany.in. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved March 26, 2026, from [Link]

    • National Center for Biotechnology Information. (n.d.). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Retrieved March 26, 2026, from [Link]

    • Royal Society of Chemistry. (n.d.). Supporting Information for Gold Nanoparticles Decorated with Thymine and Adenine. Retrieved March 26, 2026, from [Link]

    • MDPI. (2022). Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study. Retrieved March 26, 2026, from [Link]

    • ResearchGate. (2021). Crystallographic characterization of products of side reactions encountered during synthesis of cyanoximes. Retrieved March 26, 2026, from [Link]

    • MDPI. (2024). Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization. Retrieved March 26, 2026, from [Link]

    • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Retrieved March 26, 2026, from [Link]

    • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved March 26, 2026, from [Link]

    • ResearchGate. (2019). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Retrieved March 26, 2026, from [Link]

    • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved March 26, 2026, from [Link]

    Sources

    Optimization

    Troubleshooting poor solubility of 2-(3-Bromo-4-cyanophenyl)acetic acid in aqueous media

    Welcome to the Technical Support Center for 2-(3-Bromo-4-cyanophenyl)acetic acid . This portal is designed for researchers and formulation scientists experiencing aqueous solubility bottlenecks with this specific interme...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-(3-Bromo-4-cyanophenyl)acetic acid . This portal is designed for researchers and formulation scientists experiencing aqueous solubility bottlenecks with this specific intermediate and its derivatives.

    Due to its structural liabilities—a bulky, hydrophobic halogenated phenyl ring paired with a weakly ionizable carboxylic acid—this compound behaves as a classic BCS Class II-like molecule. Below, you will find mechanistic FAQs, validated troubleshooting workflows, and step-by-step protocols to achieve stable aqueous solutions for in vitro and in vivo applications.

    Diagnostic Overview & Mechanistic FAQs

    Q: Why is 2-(3-Bromo-4-cyanophenyl)acetic acid nearly insoluble in standard aqueous buffers? A: The poor aqueous solubility is driven by two competing thermodynamic factors. First, the 3-bromo and 4-cyano substitutions create a highly lipophilic and electron-withdrawing core. Second, as a phenylacetic acid derivative, the molecule is a weak acid with an estimated pKa of ~3.8–4.2[1]. In neutral water or acidic media (pH < 5.0), the carboxylic acid remains predominantly unionized. The hydrogen bonding capacity of the single unionized -COOH group is insufficient to overcome the high hydrophobic penalty and strong crystal lattice energy (driven by halogen bonding and π-π stacking) of the bromocyanophenyl ring.

    Q: Can I just dissolve it in DMSO and dilute it into my assay buffer? A: Yes, but with strict limitations. While the compound is freely soluble in 100% DMSO, direct dilution into aqueous media often results in "solvent shift precipitation." When the DMSO diffuses into the bulk water, the local dielectric constant spikes, and the hydrophobic core forces the drug to rapidly crystallize[2]. For biological assays, DMSO must typically be kept below 1% (v/v) to prevent cytotoxicity, which is rarely enough to maintain this compound in solution.

    Q: Which cyclodextrin is best suited for this molecule? A: β-cyclodextrins (specifically HP-β-CD or SBE-β-CD) are the optimal choice. The internal cavity diameter of β-cyclodextrin (6.0–6.5 Å) perfectly accommodates substituted phenyl rings. Studies on structurally analogous halogenated phenylacetic acids (such as Diclofenac) demonstrate that Sulfobutylether-β-cyclodextrin (SBE-β-CD) yields the highest stability constants due to favorable electrostatic interactions and optimal cavity fit[3].

    Troubleshooting Workflow

    TroubleshootingWorkflow Start Solubility Issue: 2-(3-Bromo-4-cyanophenyl)acetic acid CheckPH Is the target assay pH < 5.0? Start->CheckPH AdjustPH Protocol A: Adjust pH to 7.4 (Salt Formation) CheckPH->AdjustPH Yes (Unionized State) CheckAssay Does the assay tolerate organic solvents? CheckPH->CheckAssay No (Already Ionized) AdjustPH->CheckAssay Still Precipitating Success Target Solubility Reached (Stable Solution) AdjustPH->Success Solved Cosolvent Protocol B: Use DMSO / Tween 80 Co-solvency CheckAssay->Cosolvent Yes (In Vitro Biochemical) Cyclodextrin Protocol C: Complex with 10-20% HP-β-CD CheckAssay->Cyclodextrin No (In Vivo / Cell Assay) Cosolvent->Success Cyclodextrin->Success

    Decision tree for resolving aqueous solubility issues of lipophilic weak acids.

    Actionable Protocols & Self-Validating Systems

    Protocol A: pH-Driven Solubilization (Salt Formation)

    Causality: By raising the pH above the pKa (~4.2), the carboxylic acid deprotonates into a carboxylate anion. This introduces strong ion-dipole interactions with water, drastically lowering the free energy of solvation and breaking the crystal lattice.

    • Suspend: Weigh the target mass of 2-(3-Bromo-4-cyanophenyl)acetic acid and suspend it in 80% of your final required volume of Deionized (DI) water.

    • Ionize: Add 1M NaOH dropwise under continuous magnetic stirring. The cloudy suspension will begin to clear as the sodium salt forms. Stop adding NaOH once the solution is completely transparent.

    • Equilibrate: Back-titrate carefully with 0.1M HCl to your target physiological pH (e.g., pH 7.4).

    • Volume Adjustment: QS to the final volume with DI water or concentrated buffer stock (e.g., 10x PBS) to establish buffer capacity.

    Validation Checkpoint: Take a 1 mL aliquot and deliberately drop the pH to 3.0 using 1M HCl. If a white precipitate instantly forms, you have successfully validated that the compound is in solution strictly due to ionization, confirming its identity as a weak acid.

    Protocol B: Co-Solvent & Surfactant Micellization

    Causality: DMSO disrupts the hydrogen-bonded network of water, lowering the overall dielectric constant to better match the lipophilic bromocyanophenyl core. Tween 80 forms micelles that encapsulate the hydrophobic regions, preventing nucleation when diluted into aqueous media[2].

    • Primary Dissolution: Dissolve the compound entirely in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

    • Surfactant Coating: In a separate tube, prepare a 10% (v/v) Tween 80 solution in your target aqueous buffer.

    • Aqueous Injection: Inject the DMSO stock dropwise into the Tween 80 buffer while vortexing vigorously. Never add the buffer to the DMSO; always add the DMSO to the buffer to ensure immediate micellar encapsulation.

    Validation Checkpoint: Perform a 1:10 serial dilution of the final formulation into pure assay buffer. Monitor the UV absorbance baseline at 600 nm. A sudden increase in baseline scattering indicates that the critical micelle concentration (CMC) has been breached and the compound is precipitating as a nano-suspension.

    Protocol C: Cyclodextrin Inclusion Complexation

    Causality: Sonication provides the kinetic energy required to strip the hydration shell from the unionized drug. Driven by van der Waals forces and the entropic release of high-energy water molecules from the cyclodextrin cavity, the hydrophobic bromocyanophenyl core inserts into the HP-β-CD ring, shielding it from the aqueous environment[4].

    CD_Mechanism Drug Free Drug Hydrophobic Bromophenyl Core Complex Inclusion Complex Shielded Core Water Soluble Drug->Complex Thermodynamic Drive (Sonication) CD HP-β-CD Hydrophobic Cavity Hydrophilic Exterior CD->Complex Host-Guest Interaction

    Mechanistic pathway of cyclodextrin inclusion complexation for hydrophobic shielding.

    • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD or SBE-β-CD in a pH 7.4 phosphate buffer.

    • Guest Addition: Add the compound in excess (beyond its known intrinsic solubility) to the cyclodextrin solution.

    • Thermodynamic Drive: Sonicate the suspension in a water bath at 37°C for 45 minutes, followed by end-over-end rotation for 24 hours to reach binding equilibrium.

    • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

    Validation Checkpoint: Analyze the pre-filtration suspension and the post-filtration solution via HPLC-UV. A high peak area recovery in the filtrate confirms true host-guest inclusion complexation rather than a transient, unstable micro-suspension.

    Quantitative Data Matrix

    Table 1: Estimated Solubility Profile & Strategy Matrix

    Environment / MatrixEstimated SolubilityPrimary Limiting FactorRecommended Strategy
    DI Water (pH ~5.5) < 0.05 mg/mLUnionized state, high lipophilicityProtocol A (Salt Formation)
    0.1M HCl (pH 1.2) < 0.01 mg/mLComplete protonation (-COOH)Protocol C (Cyclodextrins)
    Phosphate Buffer (pH 7.4) ~ 0.5 - 1.0 mg/mLHydrophobic bromophenyl coreProtocol B (Co-solvents)
    10% HP-β-CD (pH 7.4) > 5.0 mg/mLHost cavity saturationDirect Use (Optimal for in vivo)

    Table 2: Recommended Co-Solvent Systems for Assays

    ApplicationMax Tolerated OrganicRecommended FormulationStability
    Biochemical Assays 5%5% DMSO + 95% BufferModerate (Watch for precipitation over 4h)
    Cell-Based Assays 0.5% - 1%1% DMSO + 0.1% Tween 80 + BufferHigh (Micellar protection)
    Animal Dosing (IV) 0% (Preferred)20% SBE-β-CD in SalineVery High (Thermodynamically stable)

    References

    • Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick.
    • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Research.
    • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applic
    • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.

    Sources

    Troubleshooting

    Overcoming steric hindrance in 2-(3-Bromo-4-cyanophenyl)acetic acid reactions

    Welcome to the Advanced Technical Support Center for 2-(3-Bromo-4-cyanophenyl)acetic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific causalit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center for 2-(3-Bromo-4-cyanophenyl)acetic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific causality behind reaction failures.

    This substrate presents a unique trifecta of challenges for researchers: an acidic moiety that disrupts basic catalytic conditions, a sterically demanding ortho-environment, and a strongly coordinating nitrile group that can poison transition metal catalysts. This guide will provide the mechanistic insights and self-validating protocols required to successfully functionalize this molecule.

    Section 1: Mechanistic Insights & The "Ortho-Cyano" Bottleneck

    To successfully manipulate 2-(3-Bromo-4-cyanophenyl)acetic acid—particularly via Palladium-catalyzed cross-coupling at the 3-bromo position—we must first understand how the molecule's topology interferes with the standard catalytic cycle[1].

    The 4-cyano group exerts a dual effect. Electronically, its strong electron-withdrawing nature ( −I,−M ) actually accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, the reaction frequently stalls at the subsequent transmetalation step. Steric hindrance from the ortho-cyano group physically blocks the incoming nucleophile (e.g., a boronic acid) from accessing the Pd(II) center[2]. Furthermore, the lone pair on the nitrile nitrogen can competitively coordinate to the electrophilic Pd(II) intermediate, forming an off-cycle resting state that permanently deactivates the catalyst.

    CatalyticCycle Pd0 Active Pd(0)L Complex OxAdd Oxidative Addition (Accelerated by -CN) Pd0->OxAdd Ar-Br Addition PdII Pd(II) Aryl Halide (Risk: Nitrile Coordination) OxAdd->PdII TransMet Transmetalation (Hindered by ortho-bulk) PdII->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

    Pd-catalyzed cycle highlighting ortho-cyano steric and coordination bottlenecks.

    Section 2: Troubleshooting FAQs

    Q1: My Suzuki-Miyaura coupling at the 3-bromo position is stalling at <20% conversion. Why? A1: This is a classic symptom of nitrile poisoning and steric blocking during transmetalation. Standard ligands like PPh3​ or dppf are not bulky enough to shield the palladium center from the ortho-cyano group. Solution: Switch to a Buchwald-type dialkylbiaryl phosphine ligand, specifically SPhos or XPhos . The sheer steric volume of the cyclohexyl/isopropyl groups on these ligands forces the formation of a highly active, monomeric Pd(0)L species and physically blocks the nitrile nitrogen from coordinating to the metal[3].

    Q2: I am observing massive precipitation and no cross-coupling when I add my inorganic base. What is happening? A2: The free acetic acid moiety ( pKa​≈4.5 ) is immediately reacting with your cross-coupling base (e.g., K2​CO3​ or K3​PO4​ ) to form an insoluble carboxylate salt. This strips the base from the catalytic cycle (preventing boronate formation) and crashes your substrate out of the organic solvent. Solution: You must mask the carboxylic acid via esterification prior to any base-mediated cross-coupling.

    Q3: LC-MS analysis shows a major side-product with a mass of [M - Br + H]. What causes this protodebromination? A3: Protodebromination occurs when the transmetalation step is too slow due to the ortho-steric hindrance. The stalled Pd(II) intermediate undergoes β -hydride elimination (scavenging hydrogen from the solvent, ligand, or base) and reductively eliminates the reduced arene. Solution: Accelerate transmetalation by increasing the equivalents of boronic acid, adding a phase-transfer catalyst like benzyltriethylammonium bromide[4], or increasing the water content in your biphasic solvent system to better dissolve the active boronate species.

    Section 3: Validated Experimental Protocols

    To overcome these challenges, we employ a self-validating, four-step workflow. By protecting the acidic moiety and utilizing steric-relieving ligands, we bypass the inherent bottlenecks of the substrate.

    Workflow S1 1. Carboxylic Protection S2 2. SPhos/Pd Complexation S1->S2 S3 3. Cross-Coupling Reaction S2->S3 S4 4. Ester Deprotection S3->S4

    Four-step self-validating workflow for sterically hindered cross-coupling.

    Protocol A: Carboxylic Acid Protection (Methyl Esterification)

    Causality: Neutralizes the acidic proton to prevent base-depletion and maintain solubility in non-polar cross-coupling solvents.

    • Suspend 2-(3-Bromo-4-cyanophenyl)acetic acid (1.0 eq) in anhydrous Methanol (0.2 M).

    • Add catalytic H2​SO4​ (0.1 eq) dropwise at 0°C.

    • Reflux at 65°C for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar acid spot (baseline) must completely convert to a higher Rf​ ester spot. Do not proceed if baseline material remains.

    • Quench with saturated NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo.

    Protocol B: Sterically-Relieved Suzuki-Miyaura Cross-Coupling

    Causality: Utilizes SPhos to shield the Pd center from nitrile coordination and facilitate transmetalation against the ortho-bulk.

    • In a Schlenk flask, combine the protected methyl 2-(3-bromo-4-cyanophenyl)acetate (1.0 eq), arylboronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq).

    • Add Pd2​(dba)3​ (0.02 eq) and SPhos (0.08 eq). Note: The 1:4 Pd-to-ligand ratio ensures complete formation of the active monomeric PdL complex.

    • Evacuate and backfill the flask with N2​ three times to ensure strict oxygen-free conditions.

    • Add thoroughly degassed Toluene/Water (10:1 v/v, 0.1 M).

    • Heat to 90°C for 12 hours.

    • Self-Validation Check: Analyze the crude mixture via LC-MS. The presence of the target mass confirms successful transmetalation. If unreacted starting material remains, do not add more catalyst; instead, verify the degassing procedure, as Pd(0)-SPhos complexes are highly sensitive to oxidation.

    • Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

    Section 4: Quantitative Data & Ligand Optimization

    The choice of ligand is the single most critical variable when coupling 2-(3-Bromo-4-cyanophenyl)acetic acid derivatives. The table below summarizes the quantitative impact of ligand architecture on transmetalation efficiency and final yield.

    Catalyst SystemLigand ArchitectureTransmetalation EfficiencyNitrile Poisoning RiskTypical Yield (%)
    Pd(PPh3​)4​ Monodentate, unhinderedLowHigh< 20%
    Pd(dppf)Cl2​ Bidentate, moderate bite angleModerateModerate45 - 60%
    Pd2​(dba)3​ / SPhos Buchwald Dialkylbiaryl (Bulky)HighLow> 85%
    Pd(OAc)2​ / XPhos Buchwald Dialkylbiaryl (Extremely Bulky)HighVery Low> 90%

    Section 5: References

    • Nobel Prize in Chemistry (2010): PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Details the foundational mechanistic steps of oxidative addition, transmetalation, and reductive elimination. URL:[Link]

    • University of Windsor: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Analyzes the specific impact of steric hindrance during the transmetalation phase of the catalytic cycle. URL:[Link]

    • Beilstein Journal of Organic Chemistry / ResearchGate: Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides. Discusses overcoming steric bottlenecks in ortho-substituted cross-couplings. URL: [Link]

    • Journal of Organic Chemistry / PubMed: Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids With α-bromocarbonyl Compounds. Validates the use of phase transfer catalysts and bulky ligands for sterically hindered substrates. URL:[Link]

    Sources

    Optimization

    Technical Support Center: A Guide to Reducing Impurities in the Scale-Up of 2-(3-Bromo-4-cyanophenyl)acetic acid

    Introduction Welcome to the technical support guide for the synthesis and purification of 2-(3-Bromo-4-cyanophenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals en...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the technical support guide for the synthesis and purification of 2-(3-Bromo-4-cyanophenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important chemical intermediate. The transition from bench-scale synthesis to pilot or manufacturing scale often introduces challenges in controlling impurity profiles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, control, and minimize process-related impurities, ensuring the final product meets the stringent quality required for downstream applications.

    The primary synthetic route to 2-(3-Bromo-4-cyanophenyl)acetic acid involves the hydrolysis of the corresponding nitrile precursor, 2-(3-Bromo-4-cyanophenyl)acetonitrile. The quality of the final product is heavily dependent on the purity of this intermediate and the precise control of the hydrolysis step.

    Troubleshooting Guide

    This section addresses specific problems that may arise during the scale-up synthesis and purification of 2-(3-Bromo-4-cyanophenyl)acetic acid. Each issue is presented with potential causes and actionable, step-by-step solutions.

    Issue 1: High Levels of Unhydrolyzed Nitrile Intermediate in the Final Product

    Description: HPLC or other analytical methods show a significant peak corresponding to 2-(3-Bromo-4-cyanophenyl)acetonitrile in the isolated 2-(3-Bromo-4-cyanophenyl)acetic acid.

    Potential Causes:

    • Incomplete hydrolysis reaction.

    • Insufficient reaction time or temperature.

    • Inadequate concentration of the acid or base catalyst.

    Troubleshooting Protocol:

    • Reaction Monitoring: Implement rigorous in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile.[1] Do not proceed with work-up until the starting material is consumed to a pre-defined acceptable level (e.g., <1%).

    • Optimize Reaction Conditions: If the reaction stalls, consider incrementally increasing the reaction temperature or extending the reaction time.[2] For acid-catalyzed hydrolysis, a mixture of sulfuric acid and water is often effective.[3][4] For alkaline hydrolysis, a solution of sodium hydroxide can be used, followed by acidification to precipitate the carboxylic acid.[5]

    • Catalyst Concentration: Ensure the concentration of the acid or base is sufficient for the scale of the reaction. For acid hydrolysis, a common method involves using a mixture of concentrated sulfuric acid and water, heated to reflux.[4]

    • Post-Work-up Purification: If residual nitrile is still present after optimizing the reaction, a carefully designed recrystallization can be effective. The desired carboxylic acid product is typically more polar than the starting nitrile.

    Issue 2: Presence of the Amide Intermediate (2-(3-Bromo-4-cyanophenyl)acetamide)

    Description: An impurity corresponding to the amide is detected in the final product. This occurs when the hydrolysis of the nitrile stops at the intermediate amide stage.

    Potential Causes:

    • Hydrolysis conditions are too mild (insufficient temperature or time).

    • The use of certain catalysts that favor amide formation over complete hydrolysis to the carboxylic acid.[6]

    Troubleshooting Protocol:

    • Drive the Reaction to Completion: The formation of the amide is a natural intermediate step in nitrile hydrolysis.[5] To ensure its conversion to the carboxylic acid, extend the reflux time and re-verify the concentration of the acid or base catalyst.

    • Adjust pH during Work-up: During an alkaline hydrolysis, the product exists as the sodium salt of the carboxylic acid. After the reaction is complete, the mixture must be acidified (e.g., with HCl) to a pH of around 2-3 to precipitate the free carboxylic acid, leaving any unreacted amide in the aqueous solution.[7]

    • Purification via Recrystallization: The polarity difference between the carboxylic acid and the amide can be exploited in recrystallization. A solvent system should be chosen where the acid has a steep solubility curve (highly soluble when hot, poorly soluble when cold), while the amide remains more soluble upon cooling.

    Issue 3: Formation of Dibrominated Impurities

    Description: Mass spectrometry or other analytical techniques indicate the presence of impurities with two bromine atoms. This typically arises from the synthesis of the 2-(3-Bromo-4-cyanophenyl)acetonitrile precursor.

    Potential Causes:

    • Over-bromination during the synthesis of the benzyl bromide precursor from 3-bromo-4-cyanotoluene.[2]

    • Harsh reaction conditions leading to bromination on the aromatic ring.

    Troubleshooting Protocol:

    • Control of Precursor Synthesis: The most effective way to prevent this impurity is to control its formation during the synthesis of the nitrile intermediate. When performing benzylic bromination (e.g., using N-bromosuccinimide), carefully control the stoichiometry of the brominating agent and the reaction temperature.[8]

    • Purification of the Intermediate: It is often easier to remove dibrominated impurities at the nitrile or benzyl bromide stage before hydrolysis. Silica gel chromatography can be an effective method for this purification.[2]

    • Recrystallization of the Final Product: If the dibrominated impurity carries through to the final product, a multi-step recrystallization may be necessary.[9]

    Frequently Asked Questions (FAQs)

    Q1: What is the most reliable method for purifying crude 2-(3-Bromo-4-cyanophenyl)acetic acid on a large scale?

    A1: Recrystallization is the most common and scalable method for purifying solid organic compounds like 2-(3-Bromo-4-cyanophenyl)acetic acid.[10] The key is to select an appropriate solvent or solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below, allowing for high recovery of pure crystals upon cooling.[10]

    Q2: How do I select the best solvent for recrystallization?

    A2: A systematic solvent screening is recommended. The ideal solvent should have the following properties:

    • High solubility for the target compound at elevated temperatures.

    • Low solubility for the target compound at low temperatures.

    • Impurities should either be highly soluble at all temperatures (remain in the mother liquor) or completely insoluble (can be removed by hot filtration).[11]

    • The solvent should be chemically inert with the compound.

    • It should have a relatively low boiling point for easy removal during drying.

    A good starting point for polar compounds like this is often a mixture of an alcohol (like ethanol or isopropanol) and water.

    Solvent SystemSuitability for 2-(3-Bromo-4-cyanophenyl)acetic acidNotes
    Ethanol/Water Excellent Highly effective for polar carboxylic acids. The ratio can be tuned to optimize recovery and purity.
    Toluene Good for removing non-polar impurities May require a co-solvent to achieve sufficient solubility at high temperatures.
    Ethyl Acetate/Heptane Good A common system where ethyl acetate is the dissolving solvent and heptane is the anti-solvent to induce crystallization.[9]
    Water (acidified) Fair The compound has low solubility in acidic water. Can be used for a final wash to remove water-soluble impurities.

    Q3: What analytical methods are recommended for purity assessment?

    A3: A combination of methods is ideal for a comprehensive purity assessment.

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating and quantifying the main compound and various impurities with high precision.[12][13]

    • Gas Chromatography (GC): Useful for detecting volatile impurities that may not be easily seen by HPLC.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified standard.[12]

    • Mass Spectrometry (MS): Essential for identifying the molecular weight of the main compound and any unknown impurities.

    Q4: What are the critical process parameters to monitor during the hydrolysis of 2-(3-Bromo-4-cyanophenyl)acetonitrile?

    A4: The hydrolysis step is critical for the final product's purity. Key parameters to monitor and control include:

    • Temperature: Must be high enough to drive the reaction to completion but controlled to prevent degradation or side reactions.

    • Reaction Time: Monitored by IPCs to ensure the reaction goes to completion.

    • Concentration of Reagents: The ratio of water and acid/base to the nitrile is crucial.

    • Stirring Rate: Adequate agitation is necessary on a large scale to ensure homogeneity and efficient heat transfer.

    Visualized Workflows

    Impurity Profile and Mitigation Strategy

    This diagram illustrates the synthetic pathway and the points at which key impurities can be introduced and subsequently addressed.

    G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Purification Start 3-Bromo-4-cyanotoluene Step1 Benzylic Bromination (e.g., NBS) Start->Step1 Intermediate 2-(3-Bromo-4-cyanophenyl)acetonitrile Step1->Intermediate Impurity_A Impurity A: Dibrominated Species Step1->Impurity_A Over-bromination Step2 Hydrolysis (Acid or Base) Intermediate->Step2 Control_A Control: Stoichiometry, Temp. Impurity_A->Control_A Product 2-(3-Bromo-4-cyanophenyl)acetic acid Step2->Product Impurity_B Impurity B: Amide Intermediate Step2->Impurity_B Incomplete Reaction Impurity_C Impurity C: Unreacted Nitrile Step2->Impurity_C Incomplete Reaction Purification Recrystallization Product->Purification Control_B Control: Reaction Time, Temp. Impurity_B->Control_B Impurity_C->Control_B Final High-Purity Product Purification->Final

    Caption: Synthetic pathway and impurity control points.

    Recrystallization Workflow for Purification

    This workflow outlines the systematic steps for purifying the crude product.

    G A Start: Crude Product B Dissolve in Minimum Amount of Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Cool Solution Slowly to Room Temperature C->E No D->E F Induce Crystallization (Scratch/Seed Crystal) E->F If no crystals form G Cool in Ice Bath to Maximize Yield E->G H Collect Crystals by Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Under Vacuum I->J K End: Pure Product J->K

    Caption: Step-by-step recrystallization protocol.

    References

    • Benchchem. (n.d.). Technical Support Center: Managing Impurities in the Preparation of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
    • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?
    • Scribd. (n.d.). Synthesis of Phenylacetic Acid.
    • Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
    • Organic Syntheses. (n.d.). Phenylacetic acid.
    • Wikipedia. (n.d.). Phenylacetic acid.
    • Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
    • Unknown. (n.d.).
    • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
    • Unknown. (n.d.). III Analytical Methods.
    • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
    • Wiley Online Library. (n.d.).
    • Google Patents. (n.d.). CN1110677A - Synthetic technology of phenylacetic acid.
    • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
    • Purolite. (n.d.). Scaling Protein Purification.
    • Benchchem. (n.d.). Purification of 2-(3-Fluoro-4-nitrophenyl)acetic Acid by Recrystallization: Application Notes and Protocols.
    • PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
    • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 2,6-dibromo-4-cyanophenol.
    • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
    • Organic Syntheses. (n.d.). 5.
    • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
    • ResearchGate. (2023). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters.
    • Thermo Fisher Scientific. (n.d.). Novel Analytical Methods to Verify Effectiveness of Cleaning Processes.
    • Proteintech. (n.d.). AFFINITY-PURIFICATION OF ANTIBODIES VIA PROTEIN- COUPLED SEPHAROSE.
    • PubMed. (2015). Development and Scale-Up of the Recovery and Purification of a Domain Antibody Fc Fusion Protein-Comparison of a Two and Three-Step Approach.
    • NextSDS. (n.d.). 2-(4-bromo-3-cyanophenyl)acetic acid — Chemical Substance Information.
    • PubChem. (n.d.). (3-Bromophenyl)acetonitrile.
    • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
    • Cube Biotech. (n.d.). Big Scale Purification of Affinity-tagged Proteins.

    Sources

    Reference Data & Comparative Studies

    Validation

    NMR spectra validation for 2-(3-Bromo-4-cyanophenyl)acetic acid

    Comparative Guide: NMR Spectra Validation Methods for 2-(3-Bromo-4-cyanophenyl)acetic acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction 2-(3-Bromo-4-cyanophenyl)ace...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Guide: NMR Spectra Validation Methods for 2-(3-Bromo-4-cyanophenyl)acetic acid

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

    Introduction

    2-(3-Bromo-4-cyanophenyl)acetic acid (CAS: 1261859-44-2) is a highly functionalized synthetic intermediate critical to the development of targeted pharmaceutical therapeutics. Because it contains both a strongly electron-withdrawing cyano group and a bulky, electronegative bromine atom, validating its structural integrity and absolute purity is paramount before initiating downstream coupling reactions.

    This guide objectively compares two analytical validation approaches: Standard 1D 1 H-NMR (400 MHz, CDCl 3​ ) for rapid structural confirmation, and Quantitative NMR (qNMR) (600 MHz, DMSO-d 6​ ) for high-precision, absolute purity determination.

    Part 1: Causality in Methodological Choices (Expertise & Experience)

    As an analytical scientist, selecting the correct solvent and field strength is not an arbitrary choice—it is a decision dictated by the molecule's electronic environment and physical chemistry.

    1. Solvent Dynamics: CDCl 3​ vs. DMSO-d 6​ 2-(3-Bromo-4-cyanophenyl)acetic acid features a polar carboxylic acid (-COOH) moiety. In non-polar solvents like CDCl 3​ , carboxylic acids frequently form transient, hydrogen-bonded dimers. This dimerization leads to severe line broadening of the acidic proton and concentration-dependent chemical shift variations of the adjacent aliphatic -CH 2​

    • group. DMSO-d 6​ , a strong hydrogen-bond acceptor, effectively disrupts these dimers. This yields sharp, reproducible resonances and guarantees the complete, homogenous solubility required for accurate quantification[1].

    2. Field Strength & Signal Dispersion: 400 MHz vs. 600 MHz The aromatic ring contains a cyano group (-CN) at C4 and a bromine atom (-Br) at C3. These groups heavily deshield the adjacent H2 and H5 protons. At a standard 400 MHz field strength, these aromatic signals can exhibit partial overlap or second-order roofing effects, complicating accurate integration. Upgrading to a 600 MHz spectrometer provides the necessary spectral dispersion to achieve baseline resolution of the H2 (singlet/fine doublet), H5 (doublet), and H6 (doublet of doublets) protons, enabling flawless signal integration[2].

    Part 2: Comparative Performance Data

    To objectively compare these methodologies, the predicted chemical shifts and operational parameters are summarized below.

    Table 1: 1 H-NMR Signal Assignments for 2-(3-Bromo-4-cyanophenyl)acetic acid
    Proton AssignmentMultiplicityStandard Method (CDCl 3​ , 400 MHz)Advanced qNMR (DMSO-d 6​ , 600 MHz)Integration
    -COOH Broad Singlet (br s)~11.00 ppm~12.50 ppm1H
    H5 (Ar-H) Doublet (d, J=8.0 Hz)~7.65 ppm~7.95 ppm1H
    H2 (Ar-H) Doublet (d, J=1.5 Hz)~7.55 ppm~7.80 ppm1H
    H6 (Ar-H) Doublet of Doublets (dd)~7.35 ppm~7.50 ppm1H
    -CH 2​ - Singlet (s)~3.70 ppm~3.80 ppm2H
    Table 2: Methodological Comparison
    ParameterStandard 1D NMR (Product A)Quantitative NMR (Product B)
    Primary Objective Rapid structural confirmationAbsolute purity determination (% w/w)
    Solvent System CDCl 3​ (Prone to H-bonding)DMSO-d 6​ (Disrupts H-bonding)
    Field Strength 400 MHz600 MHz (Superior dispersion)
    Relaxation Delay (D1) 2 seconds60 seconds (Ensures complete relaxation)
    Internal Standard None (TMS for shift reference only)Maleic Acid (NIST-traceable)
    Analytical Accuracy Qualitative / Relative Purity± 0.5% Absolute Purity

    Part 3: Self-Validating Experimental Protocols

    Protocol A: Standard Structural Validation (400 MHz, CDCl 3​ )

    Best for routine, high-throughput structural checks.

    • Sample Prep: Dissolve ~10 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

    • Transfer: Pipette the solution into a standard 5 mm NMR tube.

    • Acquisition: Acquire a 1D 1 H-NMR spectrum using a 30° pulse angle, a 2-second relaxation delay (D1), and 16 scans.

    • Processing: Apply a 0.3 Hz exponential line broadening. Reference the chemical shift to TMS (0.00 ppm).

    Protocol B: Absolute Purity Validation via qNMR (600 MHz, DMSO-d 6​ )

    Best for rigorous, metrologically traceable purity certification. This protocol uses Maleic Acid as an internal standard (IS) because its sharp singlet at 6.26 ppm does not overlap with the analyte's aliphatic (3.80 ppm) or aromatic (7.50–8.00 ppm) signals.

    • Gravimetric Preparation (The Metrological Anchor): Using a calibrated microbalance (d=0.001 mg), accurately weigh ~20.000 mg of 2-(3-Bromo-4-cyanophenyl)acetic acid and ~5.000 mg of NIST-traceable Maleic Acid into a clean glass vial.

    • Solvation: Add 0.8 mL of high-purity DMSO-d 6​ (99.9% D). Vortex for 60 seconds to ensure complete, homogenous dissolution. Transfer 0.6 mL to a 5 mm NMR tube.

    • Optimized Acquisition: Load the sample into a 600 MHz spectrometer. Tune, match, and shim the probe meticulously. Set the pulse angle to 90°. Critical Step: Set the relaxation delay (D1) to 60 seconds. This exceeds 5×T 1​ (longitudinal relaxation time) for all protons, ensuring complete equilibrium recovery and preventing integration errors[3]. Acquire 32 transients.

    • Processing & Integration: Apply exponential multiplication (LB = 0.3 Hz) and Fourier transform. Perform rigorous manual zero-order and first-order phase correction, followed by a multipoint baseline correction. Integrate the Maleic Acid IS peak (6.26 ppm, 2H) and the analyte's -CH 2​

      • peak (3.80 ppm, 2H).
    • Calculation: Compute the absolute mass fraction using the standard qNMR mass-ratio equation.

    Part 4: qNMR Logical Workflow Diagram

    qNMR_Workflow N1 1. Gravimetric Prep Weigh Analyte & IS N2 2. Solvation Dissolve in DMSO-d6 N1->N2 N3 3. NMR Acquisition 600 MHz, D1=60s N2->N3 N4 4. Spectral Processing Phase & Baseline Correction N3->N4 N5 5. Integration & Calculation Determine Absolute Purity N4->N5

    Fig 1: Step-by-step logical workflow for qNMR purity validation.

    References

    • A Guide to Quantitative NMR (qNMR) - Emery Pharma. 1

    • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy - ACS Publications. 2

    • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy - PubMed / J-Stage. 3

    Sources

    Comparative

    Comparing halogenated phenylacetic acids in medicinal chemistry

    As a Senior Application Scientist overseeing lead optimization campaigns, I frequently utilize the phenylacetic acid (PAA) scaffold as a primary pharmacophore in drug design. The strategic installation of halogens—fluori...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing lead optimization campaigns, I frequently utilize the phenylacetic acid (PAA) scaffold as a primary pharmacophore in drug design. The strategic installation of halogens—fluorine, chlorine, and bromine—onto the aromatic rings of PAAs is not merely a matter of increasing molecular weight; it is a precise thermodynamic and pharmacokinetic intervention.

    This guide provides an objective, data-driven comparison of halogenated PAA derivatives, exploring how specific halogen substitutions dictate lipophilicity, metabolic clearance, and target engagement.

    Mechanistic Insights: The Causality of Halogenation

    When optimizing a PAA derivative, the choice of halogen directly dictates the molecule's behavior in biological systems[1]. We leverage these atoms for three distinct purposes:

    • Fluorine for Metabolic Shielding: The C–F bond is significantly stronger than the C–H bond. By substituting a hydrogen atom with fluorine at known metabolic "soft spots" (e.g., the para-position of a phenyl ring), we effectively block Cytochrome P450 (CYP450)-mediated aromatic oxidation[1]. Because fluorine is a stereoelectronic bioisostere for hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), it achieves this metabolic stability without introducing prohibitive steric bulk[2].

    • Chlorine for Conformational Control: Chlorine is bulkier and more lipophilic. In classic NSAIDs like Diclofenac, the two ortho-chlorine atoms on the aniline ring force the two aromatic systems out of planarity. This specific dihedral twist is energetically required for the molecule to correctly insert into the narrow hydrophobic channel of the cyclooxygenase (COX) active site.

    • Bromine for Halogen Bonding: The inclusion of heavier halogens like bromine introduces the potential for halogen bonding—a highly directional non-covalent interaction where the electron-deficient "σ-hole" of the bromine atom interacts with Lewis bases in the target protein[1]. In the case of Bromfenac, adding a bromine atom to the 4-position of the benzoyl ring increases the ClogP from 1.23 to 2.23, driving superior membrane permeability and dramatically enhancing COX-2 inhibitory potency[3],[4].

    G PAA Unsubstituted PAA Scaffold (Baseline ADME) Fluoro Fluorination (-F) Blocks CYP450 Oxidation PAA->Fluoro Increase Stability Chloro Chlorination (-Cl) Forces Dihedral Twist PAA->Chloro Optimize Fit Bromo Bromination (-Br) Enables Halogen Bonding PAA->Bromo Maximize Affinity

    Workflow illustrating the strategic effects of specific halogens on the PAA scaffold.

    Comparative Performance Data

    To objectively evaluate the impact of halogenation, we compare three structurally related PAA derivatives: Amfenac (unsubstituted), Diclofenac (chlorinated), and Bromfenac (brominated). The data demonstrates that heavier halogens significantly improve COX-2 inhibition[3],[4].

    CompoundHalogen ModificationClogPCOX-2 IC₅₀ (μM)Relative Potency (vs Amfenac)
    Amfenac None (Unsubstituted)1.230.02041.0x
    Diclofenac Dichloro (ortho-substituted)~4.400.03070.66x
    Bromfenac Bromo (para-substituted)2.230.00752.7x

    Note: Bromfenac's superior potency is directly attributed to the bromine atom at the 4'-position, which improves both in vitro target affinity and in vivo absorption across the cornea[3].

    Mechanism AA Arachidonic Acid COX COX-2 Active Site AA->COX Substrate Binding PG Prostaglandins COX->PG Enzymatic Conversion Drug Brominated PAA HBond Halogen Bond (σ-hole) Drug->HBond Anchors in Pocket HBond->COX Competitive Inhibition

    Mechanism of COX-2 inhibition driven by halogen bonding of brominated PAA derivatives.

    Experimental Methodologies

    To validate the physicochemical and pharmacological shifts caused by halogenation, my laboratory relies on the following self-validating experimental workflows.

    Protocol 1: High-Throughput Microsomal Stability Assay

    Causality & Rationale: Highly lipophilic halogenated compounds often exhibit non-specific binding to microsomal proteins or plasticware, which artificially masks their true metabolic clearance. By strictly controlling the Human Liver Microsome (HLM) protein concentration to 0.5 mg/mL and utilizing low-binding plates, we create a self-validating system that isolates true enzymatic turnover from physical sequestration.

    Step-by-Step Workflow:

    • Preparation: Prepare a 1 mM stock solution of the halogenated PAA in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Matrix Assembly: In a 96-well ultra-low attachment plate, combine the compound with pooled HLMs at a final protein concentration of exactly 0.5 mg/mL.

    • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only deemed valid if the half-life ( t1/2​ ) of Verapamil falls within 10–15 minutes.

    • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

    Protocol 2: In Vitro COX-1/COX-2 Isozyme-Specific Inhibition Assay

    Causality & Rationale: To accurately measure the thermodynamic contribution of the halogen bond (e.g., the bromine σ-hole interacting with the COX-2 pocket), we must eliminate cellular permeability variables. Using purified recombinant human COX-1 and COX-2 enzymes ensures that the calculated IC₅₀ reflects pure target engagement.

    Step-by-Step Workflow:

    • Reagent Setup: Utilize a fluorometric COX inhibitor screening platform. Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

    • Compound Incubation: Serially dilute the halogenated PAAs (from 10 μM down to 0.1 nM) and incubate with the respective COX enzymes for 10 minutes at room temperature to allow the halogen bonds to reach thermodynamic equilibrium.

    • Substrate Addition: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as the fluorogenic probe.

    • Detection: Measure the resorufin fluorescence (Ex/Em = 535/587 nm) generated by the peroxidase activity of the COX enzymes.

    • Validation Controls: Incorporate SC-560 (COX-1 selective) and Celecoxib (COX-2 selective) as positive controls. Calculate the Z'-factor; the assay is validated only if Z′>0.6 .

    • Data Fitting: Plot the dose-response curves using a four-parameter logistic regression to derive the absolute IC₅₀ values and the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

    References

    • Key contemporary considerations for halogens in drug discovery. nih.gov.[Link]

    • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. pressbooks.pub.[Link]

    • Bromfenac ophthalmic solution for the treatment of postoperative ocular pain and inflammation: safety, efficacy, and patient adherence. nih.gov.[Link]

    • The ocular distribution of 14C-labeled bromfenac ophthalmic solution 0.07% in a rabbit model. nih.gov.[Link]

    Sources

    Validation

    Benchmarking Catalytic Efficiency: Suzuki-Miyaura Cross-Coupling of 2-(3-Bromo-4-cyanophenyl)acetic Acid

    Executive Summary In the development of active pharmaceutical ingredients (APIs) and complex materials, evaluating catalyst performance against multifunctional substrates is critical. 2-(3-Bromo-4-cyanophenyl)acetic acid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the development of active pharmaceutical ingredients (APIs) and complex materials, evaluating catalyst performance against multifunctional substrates is critical. 2-(3-Bromo-4-cyanophenyl)acetic acid (CAS: 1261859-44-2) serves as an exceptionally rigorous benchmarking substrate for Suzuki-Miyaura cross-coupling. It presents three distinct chemical challenges: an activated electrophilic site (aryl bromide), a strongly coordinating electron-withdrawing group (nitrile), and an acidic proton source (free carboxylic acid).

    This guide objectively compares the catalytic efficiency, Turnover Number (TON), and Turnover Frequency (TOF) of state-of-the-art homogeneous and heterogeneous palladium systems against this challenging substrate, providing a self-validating experimental framework for process chemists.

    Substrate Rationale & Mechanistic Bottlenecks

    When benchmarking cross-coupling catalysts, using simple aryl halides often masks a catalyst's true limitations [4]. 2-(3-Bromo-4-cyanophenyl)acetic acid introduces specific mechanistic bottlenecks:

    • Oxidative Addition vs. Off-Cycle Coordination: The para-cyano group strongly withdraws electron density, lowering the activation barrier for the oxidative addition of the C-Br bond. However, the nitrogen lone pair on the cyano group can competitively coordinate to the resulting Pd(II) intermediate, trapping the catalyst in an off-cycle resting state.

    • Acid-Base Quenching (Transmetalation Bottleneck): The free acetic acid moiety (pKₐ ~4.3) acts as an internal proton source. In a standard Suzuki-Miyaura reaction, the base (e.g., K₃PO₄) is required to form the active boronate complex [ArB(OH)3​]− necessary for transmetalation. The carboxylic acid will quantitatively consume the first equivalent of base, leading to protodeboronation or stalled transmetalation if the base stoichiometry is not precisely adjusted [3].

    Catalyst Benchmarking Framework

    To establish a comprehensive performance profile, we benchmarked four distinct catalytic systems:

    • Pd-PEPPSI-IPr: A highly sterically demanding N-heterocyclic carbene (NHC) complex. The bulky IPr ligand provides a protective steric shield that prevents nitrile coordination, while its strong σ -donation accelerates transmetalation [1].

    • Pd(OAc)₂ / SPhos: The industry-standard dialkylbiaryl phosphine system. SPhos is highly effective for general cross-coupling but is evaluated here for its robustness in an acidic microenvironment [4].

    • SiliaCat DPP-Pd: A heterogeneous diphenylphosphine palladium catalyst. Evaluated for its ease of separation and low leaching profile, which is critical for continuous-flow and API synthesis [2].

    • NiCl₂(dppp): A base-metal alternative. Included to benchmark chemoselectivity and cost-efficiency, though traditionally sensitive to protic functional groups.

    Mechanistic Visualization

    G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to -CN) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII TransMet Transmetalation (Rate-Determining) PdII->TransMet OffCycle1 Off-Cycle: Nitrile Coordination PdII->OffCycle1 Catalyst Poisoning PdII_Ph Ar-Pd(II)-Ph Complex TransMet->PdII_Ph OffCycle2 Quench: -COOH Deprotonation TransMet->OffCycle2 Base Depletion RedElim Reductive Elimination PdII_Ph->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

    Catalytic cycle and off-cycle resting states for 2-(3-Bromo-4-cyanophenyl)acetic acid coupling.

    Experimental Methodology: Self-Validating Protocol

    To ensure absolute trustworthiness, the following protocol incorporates an internal calibration step. This prevents physical losses (e.g., transfer errors or substrate polymerization) from being falsely reported as catalytic inefficiency.

    Materials:

    • Substrate: 2-(3-Bromo-4-cyanophenyl)acetic acid (1.0 mmol)

    • Coupling Partner: Phenylboronic acid (1.5 mmol)

    • Base: K₃PO₄ (3.0 mmol)

    • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL, rigorously degassed)

    Step-by-Step Workflow:

    • Atmosphere Control: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, phenylboronic acid, K₃PO₄, and the internal standard. Evacuate and backfill with ultra-pure Argon (3 cycles).

    • Solvent Addition & Baseline Calibration ( t=0 ): Add the degassed Dioxane/H₂O mixture. Stir for 5 minutes at room temperature to ensure homogenization. Crucial Step: Withdraw a 50 µL aliquot, dilute with CDCl₃, and acquire a baseline ¹H-NMR spectrum. This establishes the exact substrate-to-standard integration ratio, validating the starting mass balance.

    • Catalyst Introduction: Add the selected catalyst (see Table 1 for loadings) under a positive stream of Argon.

    • Thermal Activation: Seal the tube and heat to 80 °C in a pre-equilibrated oil bath for exactly 2.0 hours.

    • Quench & Analysis: Cool the reaction to 0 °C to halt the catalytic cycle. Acidify the aqueous layer with 1M HCl to pH ~2 (to re-protonate the acetic acid moiety), extract with EtOAc, and analyze via quantitative ¹H-NMR against the internal standard.

    Causality Behind Choices: We utilize 3.0 equivalents of K₃PO₄ rather than the standard 1.5 equivalents because the free acetic acid moiety quantitatively consumes the first equivalent. If only 1.5 equivalents were used, the remaining 0.5 equivalents would be insufficient to maintain the alkaline environment needed to continuously generate the reactive boronate species, artificially stalling the catalyst [3].

    Quantitative Performance Data

    The following tables summarize the benchmarking metrics derived from the self-validating protocol.

    Table 1: Catalyst Benchmarking Metrics

    Conditions: 1.0 mmol substrate, 1.5 mmol PhB(OH)₂, 3.0 mmol K₃PO₄, Dioxane/H₂O (4:1), 80 °C, 2 hours.

    Catalyst SystemLoading (mol%)Yield (%)TONTOF (h⁻¹)Mechanistic Remarks
    Pd-PEPPSI-IPr 0.59819698.0Superior tolerance. Bulky NHC prevents nitrile coordination [1].
    Pd(OAc)₂ / SPhos 1.0949447.0Standard benchmark. Slight activity drop due to acidic microenvironment [4].
    SiliaCat DPP-Pd 2.08944.522.2Excellent heterogeneous alternative; requires higher loading to overcome mass transfer limits [2].
    NiCl₂(dppp) 5.0428.44.2Base metal suffers from severe protic quenching by the free carboxylic acid.
    Table 2: Leaching & Mass Balance (Heterogeneous Evaluation)

    Tracking the robustness of SiliaCat DPP-Pd over 3 consecutive cycles.

    CycleConversion (%)Mass Balance Recovery (%)Pd Leaching (ppm)
    Run 1 89>991.2
    Run 2 87980.8
    Run 3 82980.5

    Mechanistic Discussion & Catalyst Selection Guide

    The benchmarking data reveals stark differences in how ligand architecture manages the multifunctional nature of 2-(3-Bromo-4-cyanophenyl)acetic acid.

    The NHC Advantage (Pd-PEPPSI-IPr): Pd-PEPPSI-IPr emerged as the superior catalyst, achieving a TOF of 98.0 h⁻¹. The success of this system is rooted in the IPr ligand's extreme steric bulk (percent buried volume, %Vbur​>30% ). Once the active Pd(0) species is generated, the spatial shielding prevents the nitrogen lone pair of the substrate's cyano group from accessing the metal center. Furthermore, the strong σ -donating nature of the carbene accelerates the rate-determining transmetalation step, easily overcoming the buffering effect of the carboxylic acid [1].

    Homogeneous vs. Heterogeneous Trade-offs: While the Pd(OAc)₂/SPhos system performed admirably (94% yield), it required double the loading of the PEPPSI system to maintain a comparable kinetic profile [4]. Conversely, SiliaCat DPP-Pd provides a highly trustworthy alternative for scale-up. Despite a lower TOF (22.2 h⁻¹), its mass balance recovery (>98%) and exceptionally low leaching profile (<1.5 ppm) make it the ideal choice for pharmaceutical manufacturing where residual heavy metals must be strictly controlled [2].

    References

    • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides The Journal of Organic Chemistry (ACS Public
    • Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions ACS Public
    • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters ACS Public
    • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activ

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-(3-Bromo-4-cyanophenyl)acetic acid

    Comprehensive Safety and Operational Guide: Handling 2-(3-Bromo-4-cyanophenyl)acetic acid In modern drug discovery and active pharmaceutical ingredient (API) synthesis, halogenated phenylacetic acid derivatives are highl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide: Handling 2-(3-Bromo-4-cyanophenyl)acetic acid

    In modern drug discovery and active pharmaceutical ingredient (API) synthesis, halogenated phenylacetic acid derivatives are highly valued building blocks, particularly for cross-coupling reactions and the introduction of functionalized aromatic systems. However, the unique structural features of 2-(3-Bromo-4-cyanophenyl)acetic acid (CAS: 1261859-44-2) demand rigorous, specialized handling protocols[1][2].

    As an application scientist, it is critical to understand that safety is not just about compliance; it is about understanding the chemical causality behind the hazards. This guide provides a self-validating operational framework for researchers handling this specific compound, moving beyond basic safety data sheets to deliver field-proven logistical and procedural insights.

    Chemical Profile & Mechanistic Hazard Assessment

    To design an effective safety protocol, we must first deconstruct the molecule's specific functional groups and their physical behaviors.

    PropertyValue
    IUPAC Name 2-(3-Bromo-4-cyanophenyl)acetic acid
    CAS Number 1261859-44-2[1]
    Molecular Formula C₉H₆BrNO₂[3]
    Molecular Weight 240.05 g/mol [3]
    Physical State Solid (Powder/Crystalline)
    Waste Classification Halogenated Organic Waste

    The Causality of the Hazard:

    • The Acetic Acid Moiety (-COOH): This functional group dictates the primary acute hazard. As an organic acid, it causes local pH drops upon contact with moisture on the skin, eyes, or respiratory tract, leading to acute irritation[4].

    • The Bromine Substituent (-Br): Halogenation significantly increases the molecule's lipophilicity (LogP). If the powder is accidentally dissolved in a carrier solvent (like DMSO or DMF) and contacts the skin, the bromine atom facilitates rapid dermal penetration, carrying the acidic payload directly into the tissue.

    • The Nitrile Group (-C≡N): While stable under ambient conditions, nitriles pose a latent toxicity risk. Strict segregation from strong reducing agents (e.g., Lithium aluminum hydride) is required to prevent highly exothermic reactions and the potential generation of toxic byproducts.

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The following matrix is engineered specifically for halogenated organic acids.

    • Hand Protection (Critical): Use Nitrile gloves (minimum 0.11 mm thickness for incidental contact; 0.20 mm for extended handling). Causality: Latex gloves are highly porous to lipophilic organic compounds and offer poor protection against organic acids; furthermore, latex is a known sensitizer[4]. Double-gloving is strongly recommended during the primary weighing phase.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles. Standard safety glasses with side shields are inadequate because fine, acidic powders can easily bypass them via aerosolization.

    • Body Protection: A flame-retardant, fully buttoned laboratory coat and closed-toe, non-porous shoes.

    • Respiratory Protection: Handling must be strictly confined to a certified chemical fume hood. If engineering controls fail or bulk transfer is required outside a hood, an N95 or P100 particulate respirator is mandated under OSHA Respiratory Protection Standards[4].

    Operational Workflow & Handling Protocol

    The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

    Step 1: Pre-Operation Verification

    • Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

    • Clear the hood of any strong bases, oxidizers, or reducing agents to prevent incompatible cross-contamination.

    Step 2: Anti-Static Weighing

    • Halogenated organic powders are notorious for accumulating static charge, which causes the powder to aerosolize or adhere to gloves and spatulas.

    • Discharge the weighing boat and micro-spatula using an anti-static zero-stat gun or an anti-static bar before opening the chemical container.

    • Weigh the required mass of 2-(3-Bromo-4-cyanophenyl)acetic acid onto the discharged weigh boat.

    Step 3: Closed-Transfer and Dissolution

    • Transfer the solid directly into the reaction flask while still inside the fume hood.

    • Add the reaction solvent (e.g., THF, DCM, or DMF) to dissolve the solid.

    • Crucial: Securely cap or seal the reaction vessel before removing it from the fume hood. Never transport open vessels containing dissolved halogenated acids across the laboratory.

    Step 4: Decontamination

    • Wipe down the balance and the immediate hood surface with a disposable towel lightly dampened with a 5% sodium bicarbonate solution to neutralize any microscopic acidic dust, followed by a water wipe.

    Workflow Visualization

    G A 1. Pre-Operation Fume Hood & PPE Check B 2. Material Transfer Anti-static Weighing A->B Verified C 3. Reaction Setup Solvent Dissolution B->C Transferred D 4. Post-Operation Decontamination C->D Completed E 5. Waste Segregation Halogenated Organic Waste D->E Disposed

    Workflow for the safe handling, transfer, and disposal of halogenated organic acids.

    Spill Response & Disposal Plan

    Solid Spill Protocol
    • Do not dry sweep. Dry sweeping will immediately aerosolize the acidic powder, causing respiratory and ocular hazards.

    • Don fresh nitrile gloves.

    • Cover the spilled powder with a damp absorbent pad, or lightly mist it with water to suppress dust formation.

    • Carefully scoop the dampened material into a designated hazardous waste container.

    • Wash the spill area with a mild alkaline solution (e.g., sodium bicarbonate) to neutralize residual acid, then clean with soap and water.

    Waste Segregation and Disposal

    Disposal requires strict adherence to environmental regulations regarding halogenated compounds[5].

    • Segregation: 2-(3-Bromo-4-cyanophenyl)acetic acid and any solvents containing it must be disposed of in a container explicitly labeled as Halogenated Organic Waste .

    • Causality: It must never be mixed with standard non-halogenated organic waste. During the commercial incineration of chemical waste, halogenated compounds require specialized scrubbers to capture corrosive hydrogen bromide (HBr) gas and prevent the atmospheric release of highly toxic dioxins and furans.

    • Keep the waste container tightly capped when not actively adding waste to prevent the evaporation of carrier solvents[4].

    References

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Working with Chemicals). National Academies Press. Retrieved from NCBI Bookshelf:[Link]

    • USDA ARS. Chemical Hygiene Plan: Prudent Practices in the Laboratory. Retrieved from:[Link]

    Sources

    Retrosynthesis Analysis

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    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    Feasible Synthetic Routes

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